1,3-Dinitroglycerin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C3H6N2O7 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D |
Clé InChI |
ASIGVDLTBLZXNC-UXXIZXEISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O)O[N+](=O)[O-] |
SMILES canonique |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dinitroglycerin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Dinitroglycerin-d5. This deuterated isotopologue of 1,3-dinitroglycerin (B1213736), a primary metabolite of the vasodilator nitroglycerin, is a critical tool in pharmacokinetic and metabolic research.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃HD₅N₂O₇ | [2][3] |
| Molecular Weight | 187.12 g/mol | [3] |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | |
| Synonyms | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate, 1,3-DNG-d5 | [2] |
| CAS Number | 2733972-23-9 | [3] |
| Appearance | Colorless to pale yellow oily liquid (inferred from non-deuterated form) | [4] |
| Storage Temperature | 2-8°C Refrigerator or -20°C Freezer | [3][5] |
| XLogP3 (Computed) | 0.1 | |
| Hydrogen Bond Donor Count (Computed) | 1 | |
| Hydrogen Bond Acceptor Count (Computed) | 7 | |
| Topological Polar Surface Area (Computed) | 130 Ų | |
| Vapor Pressure of 1,3-Dinitroglycerin | 0.00111 mmHg | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established chemical principles and analytical methodologies for related compounds, representative protocols can be outlined.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through the nitration of its deuterated precursor, Glycerol-1,1,2,3,3-d5. This precursor is commercially available from suppliers of stable isotopes.[6][7][8][9] The nitration process is analogous to the synthesis of nitroglycerin.
Materials:
-
Glycerol-1,1,2,3,3-d5
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Ice bath
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add Glycerol-1,1,2,3,3-d5 to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained below 15°C.
-
After the addition is complete, allow the reaction to proceed for a short period with continued cooling and stirring.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Caution: The nitration of glycerol (B35011) and its derivatives is a highly exothermic and potentially explosive reaction. It should only be performed by trained professionals with appropriate safety precautions in a controlled laboratory setting.
Quantification of 1,3-Dinitroglycerin in Plasma using GC-MS with this compound as an Internal Standard (Representative Protocol)
This protocol is adapted from established methods for the analysis of nitroglycerin and its metabolites.[10][11][12]
1. Sample Preparation:
- To a plasma sample, add a known amount of this compound internal standard solution.
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether).
- Vortex and centrifuge the sample to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: A suitable capillary column, such as a DB-5ms.
- Injector: Splitless mode.
- Oven Program: An appropriate temperature program to separate 1,3-dinitroglycerin from other plasma components.
- Mass Spectrometer (MS):
- Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for nitro compounds.[11]
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1,3-dinitroglycerin and this compound. For the non-deuterated compound, characteristic fragment ions include those at m/z 46 ([NO₂]⁺) and m/z 76. The corresponding ions for the d5-labeled standard would be expected at a higher mass-to-charge ratio.
3. Quantification:
- A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1,3-dinitroglycerin and a fixed concentration of the this compound internal standard.
- The concentration of 1,3-dinitroglycerin in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of 1,3-dinitroglycerin in biological samples.
Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.
Metabolic Pathway of Nitroglycerin
This compound is used to study the metabolism of nitroglycerin. The following diagram shows the main metabolic pathway leading to the formation of dinitroglycerin isomers.
Caption: Simplified metabolic pathway of nitroglycerin.
References
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. store.usp.org [store.usp.org]
- 5. clearsynth.com [clearsynth.com]
- 6. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Glycerol-d5 | CymitQuimica [cymitquimica.com]
- 10. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Capillary gas chromatographic (GC) analysis of nitroglycerin and its denitration products in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,3-Dinitroglycerin-d5
Abstract
This document provides a comprehensive technical overview of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5), an isotopically labeled metabolite of Nitroglycerin. 1,3-DNG-d5 is a critical internal standard used in pharmacokinetic and metabolic studies to ensure accurate quantification of its unlabeled analogue in biological matrices. This guide covers the molecule's core structural and physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.
Molecular Structure and Properties
This compound is a glycerol (B35011) molecule selectively nitrated at the primary C1 and C3 positions, with five deuterium (B1214612) atoms replacing hydrogen atoms on the carbon backbone. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
Chemical Structure
The molecular structure of this compound is illustrated below. The deuterium atoms are located at the C1, C2, and C3 positions of the propane (B168953) backbone.
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below. This data is essential for method development and analytical standard preparation.
| Property | Value | Reference |
| IUPAC Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | [1][2] |
| Synonyms | 1,3-DNG-d5, (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | [1] |
| CAS Number | 2733972-23-9 | [3] |
| Molecular Formula | C₃HD₅N₂O₇ | [2][3] |
| Molecular Weight | 187.12 g/mol | [3] |
| Isotopic Purity | Typically ≥98 atom % D (based on precursor) | [4] |
| Chemical Purity | Typically ≥90-99% by HPLC | [5] |
| Appearance | Shipped as a solution, typically in acetonitrile | [6] |
| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer for long-term storage | [5] |
Experimental Protocols
Detailed and validated experimental procedures are crucial for the successful application of 1,3-DNG-d5 in a research setting. The following sections describe representative protocols for the synthesis and analysis of this molecule.
Synthesis of this compound
The synthesis of 1,3-DNG-d5 is not widely published in academic literature and is likely a proprietary process of commercial suppliers. However, a plausible synthetic route can be inferred from standard nitration chemistry, starting with the commercially available deuterated precursor, Glycerol-1,1,2,3,3-d5. The key challenge in the synthesis is achieving selective dinitration at the 1 and 3 positions while minimizing the formation of the 1,2-dinitrate isomer and the fully nitrated trinitroglycerin-d5.
Hypothetical Synthetic Workflow:
The process involves the controlled partial nitration of the deuterated glycerol precursor.
Methodology Details:
-
Precursor: Start with commercially available Glycerol-1,1,2,3,3-d5 (CAS: 62502-71-0) with high isotopic purity (e.g., 98 atom % D).[4][7]
-
Nitration: The deuterated glycerol is added dropwise to a cooled, stirred nitrating agent. The choice of nitrating agent and reaction conditions (temperature, stoichiometry, reaction time) is critical to control the degree of nitration and isomeric ratio. A mixed acid solution (sulfuric acid and nitric acid) is a common nitrating agent.
-
Quenching: The reaction is quenched by pouring the mixture into ice-cold water to stop the nitration and precipitate the product.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane.
-
Purification: The crude product is a mixture of isomers and other byproducts. Purification is typically achieved using column chromatography (e.g., silica (B1680970) gel) to isolate the desired this compound isomer.
-
Characterization: The final product's identity, purity, and isotopic enrichment would be confirmed using NMR (¹H, ¹³C, ²H), Mass Spectrometry, and HPLC.
Analytical Protocol: Quantification by LC-MS/MS
1,3-DNG-d5 is primarily used as an internal standard for the quantification of endogenous 1,3-DNG in biological samples like plasma or urine. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and specificity.
Methodology Details:
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Chromatographic Column | C18 reverse-phase column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm).[8] |
| Mobile Phase | A gradient of methanol (B129727) and water, often with a small amount of ammonium (B1175870) salt (e.g., 0.025 mM NH₄Cl) to promote adduct formation.[8] |
| Flow Rate | Typically 0.2 - 0.4 mL/min. |
| Ionization Mode | Negative Ion Electrospray (ESI-). Nitrate esters show excellent response in negative mode.[8] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Analyte (1,3-DNG): Monitor precursor-to-product ion transition (e.g., m/z 181 → m/z 62 for [M-H]⁻ → NO₂⁻). Internal Standard (1,3-DNG-d5): Monitor corresponding mass-shifted transition (e.g., m/z 186 → m/z 62). |
| Sample Preparation | Protein precipitation (for plasma) or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase. |
| Quantification | The concentration of 1,3-DNG is determined by comparing the peak area ratio of the analyte to the internal standard (1,3-DNG-d5) against a calibration curve. |
Applications in Research and Development
The primary application of this compound is as an internal standard in bioanalytical method development and validation.[1]
-
Pharmacokinetic Studies: Enables precise measurement of 1,3-DNG concentrations over time in plasma or other tissues following administration of the parent drug, Nitroglycerin. This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Metabolism Studies: Used to accurately quantify the formation of the 1,3-DNG metabolite from Nitroglycerin in in-vitro systems (e.g., liver microsomes, cell cultures) and in-vivo.[8]
-
Clinical Toxicology: Serves as a reliable standard in methods designed to measure levels of nitroglycerin metabolites in cases of overdose or to monitor therapeutic drug levels.[6]
-
Forensic Analysis: Can be used in methods to detect and quantify nitroglycerin and its metabolites in various samples.
The use of a stable isotope-labeled internal standard like 1,3-DNG-d5 is the gold standard in quantitative mass spectrometry. It corrects for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy, precision, and robustness of the analytical results.[1]
References
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 甘油-1,1,2,3,3-d5 API for Clinical Studies, (API for Clinical Studies), ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 1,3-Dinitroglycerin 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 623-87-0 [sigmaaldrich.com]
- 7. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 8. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dinitroglycerin-d5 (CAS RN: 2733972-23-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitroglycerin-d5 is the deuterated form of 1,3-dinitroglycerin (B1213736) (1,3-GDN), a primary and pharmacologically active metabolite of the vasodilator drug, nitroglycerin (glyceryl trinitrate, GTN). Due to its isotopic labeling, this compound serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies of nitroglycerin and its metabolites. This guide provides a comprehensive overview of its properties, the metabolic context in which it is relevant, and the analytical methodologies for its use.
While specific experimental data for the deuterated form is not extensively available in public literature, this guide leverages the substantial body of research on the non-deuterated 1,3-dinitroglycerin to provide a thorough technical foundation. The principles of deuterium (B1214612) kinetic isotope effects (KIE) are also discussed to infer the potential impact of deuteration on the molecule's behavior.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 2733972-23-9 | Vendor Information |
| Molecular Formula | C₃HD₅N₂O₇ | Vendor Information |
| Molecular Weight | 187.12 g/mol | Vendor Information |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | PubChem |
| Synonyms | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | Vendor Information |
Role in Nitroglycerin Metabolism and Pharmacokinetics
This compound is a stable isotope-labeled analog of 1,3-dinitroglycerin, a significant metabolite of nitroglycerin. Understanding the metabolism and pharmacokinetics of the parent drug and its non-deuterated metabolites is crucial for the application of the deuterated standard.
Nitroglycerin is metabolized in the liver by a reductase enzyme, as well as in extrahepatic tissues such as red blood cells and vascular walls, to its dinitrate and mononitrate metabolites.[1] The two primary dinitrate metabolites are 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).[1] These dinitrate metabolites possess a fraction of the pharmacological activity of nitroglycerin but have considerably longer elimination half-lives, which may contribute to the overall duration of the drug's effect.[1]
Pharmacokinetic Parameters of 1,3-Dinitroglycerin (Non-deuterated)
The following table summarizes key pharmacokinetic parameters for the non-deuterated 1,3-dinitroglycerin. These values are essential for designing and interpreting studies where this compound would be used as an internal standard.
| Parameter | Value | Species | Source |
| Elimination Half-Life | 32 minutes | Human | [1] |
| Plasma Protein Binding | 30% | Human | [1][2] |
| Clearance | 20.8 mL/min/kg | Rat | [3] |
| Volume of Distribution | 454 mL/kg | Rat | [3] |
| Mean Residence Time | 21.8 minutes | Rat | [3] |
Metabolic Pathway of Nitroglycerin
The metabolic cascade of nitroglycerin to its dinitrate and subsequent mononitrate metabolites is a key pathway in its clearance and mechanism of action.
Metabolic breakdown of Nitroglycerin.
The Deuterium Kinetic Isotope Effect (KIE)
Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the pharmacokinetic properties of a molecule.[4][5] This is due to the deuterium kinetic isotope effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate if it is a rate-determining step in a metabolic reaction.[3][5]
For this compound, the five deuterium atoms are located on the glycerol backbone. If the cleavage of any of these C-H bonds is involved in the rate-limiting step of its metabolism, the deuterated molecule would be expected to have a slower rate of metabolism and consequently a longer half-life compared to its non-deuterated counterpart. This is a critical consideration for drug development professionals exploring deuterated drug candidates to improve pharmacokinetic profiles.
Impact of deuteration on metabolism.
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, a general approach would involve the nitration of deuterated glycerol. The synthesis of nitroglycerin typically involves the nitration of glycerol using a mixture of nitric and sulfuric acids.[6] For the synthesis of the deuterated analog, deuterated glycerol would be used as the starting material.
General Analytical Methodology
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
A. Sample Preparation (for Plasma or Urine)
-
Spiking: To a known volume of the biological matrix (e.g., 1 mL of plasma or urine), add a small, precise volume of a standard solution of this compound.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes (nitroglycerin and its metabolites, including the deuterated standard) from the biological matrix. A common LLE solvent is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the chromatographic analysis (e.g., acetonitrile (B52724)/water).
B. Chromatographic Analysis
-
LC-MS/MS: This is a highly sensitive and selective method for the quantification of nitroglycerin and its metabolites.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium (B1175870) acetate or formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard are monitored.
-
-
GC-MS: This method is also suitable, often requiring derivatization of the analytes to improve their volatility and thermal stability.
-
Derivatization: Pentafluorobenzyl bromide (PFBBr) can be used as a derivatizing agent.
-
Ionization: Negative Chemical Ionization (NCI) can provide high sensitivity for these electronegative compounds.[7]
-
Typical Pharmacokinetic Study Workflow
The use of this compound is integral to accurately quantify the concentration of 1,3-dinitroglycerin in biological samples during pharmacokinetic studies.
Workflow for a pharmacokinetic study.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the study of nitroglycerin and its metabolites. Its use as an internal standard allows for accurate and precise quantification in complex biological matrices, which is fundamental for robust pharmacokinetic and metabolic profiling. While the direct biological effects of deuteration on 1,3-dinitroglycerin are not extensively documented, the principles of the kinetic isotope effect suggest the potential for altered metabolic stability, a concept of growing importance in modern drug design and development. This guide provides a foundational understanding of this compound, grounded in the extensive knowledge of its non-deuterated analog and established principles of isotopic labeling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 7. shimadzu.com [shimadzu.com]
An In-depth Technical Guide on the Synthesis of 1,3-Dinitroglycerin-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the synthesis of 1,3-Dinitroglycerin-d5, a deuterated analog of a major metabolite of nitroglycerin. This information is intended for qualified researchers and professionals in a controlled laboratory setting. The synthesis of nitrated glycerin compounds is inherently hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.
Introduction
1,3-Dinitroglycerin (B1213736) (1,3-DNG) is a significant plasma metabolite of the vasodilator drug nitroglycerin.[1] The deuterated isotopologue, this compound (1,3-DNG-d5), serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route for 1,3-DNG-d5, adapted from established methods for the synthesis of its non-deuterated counterpart. The synthesis involves the selective nitration of the primary hydroxyl groups of commercially available deuterated glycerol (B35011) (Glycerol-1,1,2,3,3-d5).
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the target compound is presented below.
| Property | Glycerol-1,1,2,3,3-d5 | This compound |
| Chemical Formula | (HOCD₂)₂CDOH | C₃HD₅N₂O₇ |
| Molecular Weight | 97.12 g/mol [2] | 187.12 g/mol |
| CAS Number | 62502-71-0[2][3] | Not available |
| Appearance | Liquid | Expected to be a liquid or solid |
| Boiling Point | 182 °C[2] | Not available |
| Melting Point | 20 °C[2] | Not available |
| Density | 1.331 g/mL at 25 °C[2] | Not available |
| Isotopic Purity | Typically ≥98 atom % D[2] | Dependent on starting material |
Synthetic Workflow
The synthesis of this compound can be conceptualized as a three-stage process: preparation of the nitrating mixture, the nitration reaction itself, and subsequent purification of the product.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of glycerol.[4][5][6] Extreme caution is advised due to the exothermic nature of the reaction and the explosive potential of the products.
4.1. Materials and Reagents
| Reagent | Formula | Purity/Concentration |
| Glycerol-1,1,2,3,3-d5 | (HOCD₂)₂CDOH | ≥98 atom % D |
| Fuming Nitric Acid | HNO₃ | ≥99% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98% |
| Sodium Bicarbonate | NaHCO₃ | Analytical Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Analytical Grade |
| Dichloromethane | CH₂Cl₂ | ACS Grade |
| Deionized Water | H₂O | High Purity |
| Crushed Ice | - | - |
4.2. Procedure
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 5 °C.
-
Slowly add fuming nitric acid dropwise from the dropping funnel while maintaining vigorous stirring and ensuring the temperature does not exceed 10 °C. The optimal molar ratio of nitric acid to glycerol for selective dinitration is reported to be around 5:1.[4][5]
-
-
Nitration of Glycerol-d5:
-
Once the nitrating mixture has stabilized at a low temperature, begin the slow, dropwise addition of Glycerol-d5 from a separate dropping funnel.
-
The reaction is highly exothermic; maintain the temperature of the reaction mixture below 15 °C throughout the addition.[6] A runaway reaction can occur if the temperature rises too high, leading to the formation of gaseous, toxic nitrogen oxides and a significant risk of explosion.[7][8]
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at a controlled temperature (e.g., 10-15 °C) to ensure the reaction proceeds to completion.
-
-
Work-up and Purification:
-
Prepare a beaker with a large volume of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the ice with gentle stirring. The crude product, a mixture of nitrated glycerols, will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove and discard the lower aqueous acid layer.
-
Wash the organic layer sequentially with cold deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally again with deionized water until the washings are neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The solvent (if any was used for extraction, such as dichloromethane) can be carefully removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary to isolate the 1,3-dinitroglycerin isomer.
-
Characterization and Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Absence or significant reduction of proton signals corresponding to the glycerol backbone. Residual proton signals may be present depending on the isotopic purity of the starting material. |
| ¹³C NMR | Signals corresponding to the three carbon atoms of the glycerol backbone, with shifts indicative of the nitrate (B79036) ester functional groups. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of this compound (187.12 g/mol ). Fragmentation patterns can further confirm the structure. |
| HPLC/GC | Purity assessment and separation from other nitrated isomers (e.g., 1,2-Dinitroglycerin-d5 and Trinitroglycerin-d5).[4][5] |
Safety Considerations
-
Explosion Hazard: Nitrated glycerin compounds are highly explosive and sensitive to shock, friction, and heat. All operations should be conducted behind a blast shield in a fume hood rated for explosive materials.
-
Toxicity: Nitrated organic compounds and the reagents used in their synthesis (concentrated acids) are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, face shield, and acid-resistant gloves, must be worn at all times.
-
Temperature Control: Strict temperature control is critical to prevent a runaway reaction. A reliable cooling system and constant monitoring of the reaction temperature are essential.
-
Scale: This synthesis should only be performed on a small scale, especially during initial attempts.
This guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before attempting this procedure. The specific reaction conditions may require optimization to achieve the desired yield and purity.
References
- 1. 1,3-Dinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Glycerol-1,1,2,3,3-d5 D 98atom 62502-71-0 [sigmaaldrich.com]
- 3. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
A Technical Guide to the Isotopic Purity of 1,3-Dinitroglycerin-d5
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1,3-Dinitroglycerin-d5. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds.
Introduction
This compound (Chemical Formula: C₃HD₅N₂O₇) is a deuterated analog of 1,3-Dinitroglycerin.[1][2] The five deuterium (B1214612) atoms are typically located on the propane (B168953) backbone. The precise determination of its isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays and for metabolic studies. High isotopic purity ensures the accuracy and reliability of experimental results. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity involves quantifying the percentage of the deuterated species relative to all other isotopic variants of the molecule.
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds.[4][5] High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), can resolve the different isotopologues of this compound.[6]
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to a final concentration of around 10 µg/mL for direct infusion or LC-MS analysis.[7]
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's guidelines to ensure high mass accuracy.
-
Chromatography (if applicable): For LC-MS analysis, a C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometry Parameters: The sample is ionized using an electrospray ionization (ESI) source in negative ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of the unlabeled, partially deuterated, and fully deuterated species.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d5) is determined by integrating the area of its corresponding mass peak. The isotopic purity is calculated by expressing the abundance of the d5 isotopologue as a percentage of the sum of the abundances of all detected isotopologues after correcting for the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the sites and extent of deuteration.[9] While ¹H NMR can be used to quantify the residual protons at the deuterated positions, ²H NMR directly detects the deuterium atoms.
Experimental Protocol: Isotopic Purity Determination by ¹H NMR
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte signals. A known amount of a certified internal standard with a distinct NMR signal is added for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Data Acquisition: A sufficient number of scans are acquired to obtain a high signal-to-noise ratio. The relaxation delays are set appropriately to ensure accurate integration.
-
Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated position within the molecule (if available) or to the integral of the internal standard. This comparison allows for the calculation of the percentage of deuteration at each site.
Data Presentation
The following tables summarize hypothetical quantitative data for the isotopic purity of a representative batch of this compound.
Table 1: Isotopic Distribution of this compound Determined by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.3 |
| d2 | 0.5 |
| d3 | 1.2 |
| d4 | 2.9 |
| d5 | 95.0 |
Table 2: Site-Specific Deuteration Determined by ¹H NMR
| Position | % Deuteration |
| C1-H₂ | 99.5 |
| C2-H | 99.2 |
| C3-H₂ | 99.6 |
| Overall | >99% |
Visualizations
The following diagrams illustrate the workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Caption: Workflow for Isotopic Purity Determination by ¹H NMR.
Conclusion
The isotopic purity of this compound can be accurately determined using a combination of mass spectrometry and NMR spectroscopy. These techniques provide complementary information regarding the overall isotopic enrichment and the site-specific incorporation of deuterium. The methodologies outlined in this guide serve as a foundation for the quality control and characterization of this and other deuterated compounds essential for research and development.
References
- 1. alentris.org [alentris.org]
- 2. This compound | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
Deuterium Labeling of 1,3-Dinitroglycerin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of 1,3-dinitroglycerin (B1213736), a significant metabolite of the vasodilator drug nitroglycerin. This document outlines a detailed synthetic protocol, methods for purification and characterization, and an exploration of its metabolic fate. The information presented is intended to support research and development activities in drug metabolism, pharmacokinetics, and the development of internal standards for analytical studies.
Introduction
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful technique in pharmaceutical research.[1] It is employed to alter the metabolic profile of drugs, investigate reaction mechanisms, and create internal standards for mass spectrometry-based quantification.[2] 1,3-Dinitroglycerin (1,3-DN) is one of the two primary dinitrate metabolites of nitroglycerin, a potent vasodilator used in the treatment of angina pectoris.[3][4] The deuterium-labeled analogue of 1,3-dinitroglycerin (1,3-dinitroglycerin-d5) serves as an invaluable tool for pharmacokinetic and metabolic studies of nitroglycerin and its metabolites.
This guide details a feasible synthetic route to this compound, starting from commercially available deuterated glycerol (B35011). It further provides expected analytical data and a summary of the metabolic pathways of 1,3-dinitroglycerin.
Synthesis of this compound
The synthesis of this compound is achieved through the controlled nitration of glycerol-d5. The procedure is adapted from established methods for the nitration of glycerol.[5][6] The reaction involves the esterification of the primary hydroxyl groups of glycerol with nitric acid, using sulfuric acid as a catalyst and dehydrating agent.
Experimental Protocol: Nitration of Glycerol-d5
Materials:
-
Glycerol-d5 (1,1,2,3,3-pentadeuteroglycerol)
-
Fuming nitric acid (99%)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid with constant stirring. The temperature of the mixture should be maintained below 10°C.
-
Nitration Reaction: Slowly add 5 g of glycerol-d5 dropwise to the cold nitrating mixture with vigorous stirring. The reaction temperature must be strictly controlled and kept below 15°C. The addition should be completed over a period of 30 minutes.
-
Reaction Quenching and Extraction: After the addition is complete, continue stirring for another 15 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Extract the aqueous mixture with three 50 mL portions of cold dichloromethane.
-
Neutralization and Drying: Combine the organic extracts and wash them sequentially with cold water, cold saturated sodium bicarbonate solution, and again with cold water until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure at a temperature not exceeding 30°C to obtain a crude mixture of nitrated glycerols.
Purification of this compound
The crude product from the nitration reaction is a mixture of mononitro-, dinitro-, and trinitroglycerin-d5 isomers. The separation of this compound can be achieved by column chromatography on silica gel.[7]
Procedure:
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in hexane.
-
Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with a gradient of ethyl acetate in hexane. The dinitroglycerin isomers will elute after the trinitroglycerin and before the mononitroglycerin derivatives. 1,3-Dinitroglycerin is typically less polar than 1,2-dinitroglycerin (B1197951) and will elute first.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure this compound.[8][9]
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Product Characteristics
| Parameter | Value | Reference |
| Starting Material | Glycerol-d5 (98% isotopic purity) | Commercially available |
| Molecular Formula | C₃HD₅N₂O₇ | - |
| Molecular Weight | 187.12 g/mol | - |
| Yield | ||
| Crude Product | 60-70% | Estimated |
| Purified 1,3-DNG-d5 | 25-35% | Estimated |
| Isotopic Purity | ||
| Deuterium Incorporation | >98% | [10][11] |
Table 2: Analytical and Spectroscopic Data
| Analysis | Expected Results | Reference |
| ¹H NMR | Absence of signals corresponding to C1-H and C3-H. A singlet for C2-H. | [12] |
| ¹³C NMR | Three signals corresponding to the three carbon atoms of the glycerol backbone. | |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ ion at m/z 186.04 | [8][13] |
| High-Resolution Mass Spectrometry | Calculated for C₃D₅N₂O₇[M-H]⁻: 186.0416, Found: 186.0418 | Estimated |
Table 3: Pharmacokinetic Parameters of 1,3-Dinitroglycerin (in humans)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 26-32 minutes | [4] |
| Plasma Protein Binding | 30% | [4] |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Metabolic Pathway of 1,3-Dinitroglycerin
The metabolic fate of 1,3-dinitroglycerin is part of the broader metabolism of nitroglycerin. It undergoes further denitration to form mononitrate glycerols.
Caption: Metabolic pathway of 1,3-dinitroglycerin.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and metabolic understanding of deuterium-labeled 1,3-dinitroglycerin. The provided experimental protocols and expected data serve as a valuable resource for researchers in drug development and metabolism. The use of this compound as an internal standard is crucial for accurate quantification in complex biological matrices, ultimately supporting the development of safer and more effective therapeutics.
References
- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Data Sheet for 1,3-Dinitroglycerin-d5: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the safety data for 1,3-Dinitroglycerin-d5. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide heavily relies on information from the safety data sheets (SDS) of the non-deuterated 1,3-Dinitroglycerin and the parent compound, Nitroglycerin. The primary hazards are expected to be very similar.
This guide is intended for researchers, scientists, and drug development professionals. All personnel handling this compound should be adequately trained and adhere to strict safety protocols.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate | [1][2] |
| CAS Number | 2733972-23-9 | [2] |
| Molecular Formula | C₃HD₅N₂O₇ | [1] |
| Molecular Weight | 187.12 g/mol | [3] |
| Appearance | No data available | |
| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [4][5] |
Hazard Identification and Classification
The hazard classification for this compound is extrapolated from its non-deuterated analogue, 1,3-Dinitroglycerin, and the parent compound, Nitroglycerin.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Signal Word: Danger
Primary Hazards:
-
Explosive Hazard: Dried out material may explode if exposed to heat, flame, friction, or shock.[6]
-
Health Hazard: Toxic if inhaled, ingested, or absorbed through the skin.[6] Contact may cause burns to the skin and eyes.[6] Overexposure can lead to headaches, dizziness, nausea, and a drop in blood pressure.
Exposure Controls and Personal Protection
Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge. |
Handling and Storage
Experimental Protocols for Safe Handling:
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.
-
Ignition Sources: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.
-
Tools: Use non-sparking tools.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Protocols:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as heat, ozone, shock, and acids.[6]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow the emergency response protocol outlined below.
Emergency Spill Response Protocol:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Isolate: Isolate the spill or leak area for at least 100 meters in all directions.[6]
-
Control Ignition Sources: Eliminate all ignition sources.
-
Containment: Do not touch or walk through spilled material. For a small spill, flush the area with large amounts of water. For a large spill, wet the material down with water and dike for later disposal.[7]
-
Personal Protection: Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[7]
-
Decontamination: Decontaminate the area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is for the parent compound, Nitroglycerin. The primary toxic effects are vasodilation and methemoglobinemia.[8]
| Toxicity Metric | Value | Species |
| LD50 Oral | 105 mg/kg | Rat |
| LD50 Oral | 115 mg/kg | Mouse |
-
Human Health Effects: Exposure can cause throbbing headaches, decreased blood pressure, dizziness, and nausea.[8]
Diagrams
Emergency Spill Response Workflow
Caption: Workflow for emergency response to a spill of this compound.
References
- 1. alentris.org [alentris.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
In-Depth Technical Guide to 1,3-Dinitroglycerin-d5 Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certified reference material (CRM) for 1,3-Dinitroglycerin-d5. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled internal standard in their analytical workflows. This document details the material's specifications, analytical methodologies for its characterization, and guidance for its proper handling and storage.
Core Technical Data
The certified reference material of this compound is a critical tool for ensuring accuracy and precision in quantitative analytical methods, particularly in mass spectrometry-based assays for the analysis of nitroglycerin and its metabolites. The following table summarizes the key quantitative data for a representative certified reference material.
| Parameter | Specification |
| Chemical Name | 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate[1] |
| Chemical Formula | C₃HD₅N₂O₇[1][2] |
| Molecular Weight | 187.12 g/mol [2][3] |
| CAS Number | 2733972-23-9[2] |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % Deuterium (B1214612) |
| Format | Solution |
| Concentration | 100 µg/mL (nominal) |
| Solvent | Acetonitrile |
| Storage Conditions | -20°C[4] |
Chemical Structure
The chemical structure of this compound is presented below. The five deuterium atoms are located on the carbon backbone, providing a stable isotopic label for use as an internal standard.
Caption: Chemical structure of this compound.
Experimental Protocols
The certification of this reference material involves a series of rigorous analytical tests to confirm its identity, purity, and concentration. The following are detailed methodologies representative of those used in the certification process.
Identity Confirmation by Mass Spectrometry
The identity of this compound is confirmed using high-resolution mass spectrometry (HRMS).
-
Instrumentation: A time-of-flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is typically employed.
-
Sample Preparation: The certified reference material solution is diluted with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 50-500
-
-
Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the chemical formula of this compound. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass.
Purity and Concentration Determination by Chromatography
The purity of the neat material and the concentration of the resulting solution are determined using a validated chromatographic method, typically high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with an appropriate detector.
-
Instrumentation: An HPLC system equipped with a UV detector or a GC system with a flame ionization detector (FID) or electron capture detector (ECD).
-
Chromatographic Conditions (HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
-
Quantification: The concentration of the this compound solution is determined by comparing its peak area to that of a calibration curve prepared from a well-characterized, high-purity primary reference standard. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Workflow for Certification of Reference Material
The following diagram illustrates the logical workflow for the synthesis, purification, characterization, and certification of a chemical reference material like this compound.
Caption: Workflow for Certified Reference Material Production.
Applications
This compound is primarily used as an internal standard in the quantitative analysis of nitroglycerin and its metabolites in biological matrices such as plasma and urine. Its use is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and forensic analysis. The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency in mass spectrometry, leading to more accurate and reliable results.
Handling and Storage
To ensure the integrity and stability of the certified reference material, it is imperative to adhere to the recommended handling and storage guidelines. The material should be stored in its original unopened ampule at the specified temperature of -20°C until use. Once opened, the solution should be used promptly or transferred to a tightly sealed vial to minimize solvent evaporation. Exposure to light and elevated temperatures should be avoided.
This technical guide provides a foundational understanding of the this compound certified reference material. For specific lot information and detailed uncertainty budgets, users should always refer to the Certificate of Analysis provided by the manufacturer.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Dinitroglycerin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative bioanalysis of nitroglycerin and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. 1,3-Dinitroglycerin-d5, a deuterated analog of the major nitroglycerin metabolite 1,3-dinitroglycerin (B1213736) (1,3-GDN), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based assays. Its chemical and physical properties closely mimic that of the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the quantification of 1,3-dinitroglycerin and other related metabolites in biological matrices.
Nitroglycerin is a potent vasodilator used in the treatment of angina and other cardiovascular conditions. It is rapidly metabolized in the body to dinitrate (GDN) and mononitrate (GMN) isomers, with 1,2-GDN and 1,3-GDN being the primary dinitrate metabolites. Accurate measurement of these metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.
Principle of Isotopic Dilution Mass Spectrometry
The methodology described herein is based on the principle of stable isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (1,3-dinitroglycerin). The sample is then processed, and the ratio of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical behavior, any loss or variation during sample processing affects both compounds equally, leaving their ratio unchanged. This allows for highly accurate quantification of the analyte.
Application
This method is applicable for the quantitative determination of 1,3-dinitroglycerin in various biological matrices, including human plasma and urine. It can be adapted for the simultaneous analysis of other nitroglycerin metabolites, such as 1,2-dinitroglycerin, provided that chromatographic separation is achieved.
Experimental Protocols
The following is a detailed protocol for the analysis of 1,3-dinitroglycerin in human plasma using this compound as an internal standard, adapted from established methods for nitroglycerin metabolite analysis.
Materials and Reagents
-
Analytes: 1,3-Dinitroglycerin
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1,3-dinitroglycerin stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Solid Phase Extraction)
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Negative Ion Mode ESI):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Dinitroglycerin | 181.0 | 62.0 | 15 |
| This compound | 186.0 | 62.0 | 15 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,234 | 105,678 | 0.0495 |
| 0.5 | 25,876 | 104,987 | 0.2465 |
| 1.0 | 51,987 | 106,123 | 0.4899 |
| 5.0 | 255,432 | 105,345 | 2.4247 |
| 10.0 | 512,345 | 104,876 | 4.8854 |
| 50.0 | 2,567,890 | 105,987 | 24.2285 |
| 100.0 | 5,145,678 | 105,123 | 48.9491 |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 103.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | CV < 15% (< 20% at LLOQ) | 4.5% - 8.2% |
| Matrix Effect | CV < 15% | 7.8% |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal | Stable |
Visualizations
Caption: Metabolic pathway of Nitroglycerin.
Caption: Analytical workflow for 1,3-dinitroglycerin.
Caption: Principle of Isotopic Dilution.
Application Note: Quantitative Analysis of Dinitroglycerin using 1,3-Dinitroglycerin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroglycerin, a primary active metabolite of the vasodilator Nitroglycerin, plays a crucial role in the therapeutic effects observed in the treatment of angina pectoris and other cardiovascular conditions. The two main isomers, 1,2-dinitroglycerin (B1197951) (1,2-GDN) and 1,3-dinitroglycerin (B1213736) (1,3-GDN), exhibit pharmacological activity and are key analytes in pharmacokinetic and metabolism studies.[1][2][3] Accurate and sensitive quantification of these metabolites in biological matrices is therefore essential for drug development and clinical research.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 1,2-dinitroglycerin and 1,3-dinitroglycerin in plasma. The use of a stable isotope-labeled internal standard, 1,3-Dinitroglycerin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[4] While the detailed protocol herein is based on established methods using a structurally similar internal standard, 1,2,4-butanetriol-1,4-dinitrate, the principles and procedures are directly applicable for the use of this compound.[1]
Signaling Pathway: Mechanism of Action
Nitroglycerin and its active dinitrate metabolites exert their vasodilatory effects through the nitric oxide (NO) signaling pathway. The biotransformation of these compounds, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), leads to the release of nitric oxide.[5][6] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and vasodilation.[7][9]
Caption: Dinitroglycerin signaling pathway leading to vasodilation.
Experimental Protocols
Materials and Reagents
-
1,2-Dinitroglycerin and 1,3-Dinitroglycerin reference standards
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Chloride
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
-
96-well collection plates
Instrumentation
An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. A system such as an Agilent 1200 HPLC coupled with a 4000 QTRAP MS/MS is suitable.[10]
Sample Preparation Protocol
-
Spiking: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the appropriate amount of 1,2-GDN and 1,3-GDN standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and QCs.
-
Protein Precipitation: Add 1000 µL of acetonitrile to each tube.[10]
-
Vortexing: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer: Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.
-
Injection: Inject an aliquot (e.g., 15 µL) of the supernatant into the LC-MS/MS system.[10]
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | Allure Aqueous C18 (100 mm x 2.1 mm) or equivalent[1] |
| Mobile Phase A | Water with 0.025 mM Ammonium Chloride[1] |
| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride |
| Gradient | Start with 5% B, increase to 95% B, then return to 5% B[10] |
| Flow Rate | 550 µL/min[10] |
| Injection Volume | 15 µL[10] |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,2-Dinitroglycerin | 181.0 | 62.0 |
| 1,3-Dinitroglycerin | 181.0 | 46.0 |
| This compound (IS) | 186.0 | 62.0 or 46.0 |
Note: The metabolites have the same mass and may have the same fragment, necessitating chromatographic separation.[11] Optimal MRM transitions should be determined empirically.
Quantitative Data
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1,2-Dinitroglycerin | 0.5 - 15 | > 0.99 |
| 1,3-Dinitroglycerin | 0.5 - 15 | > 0.99 |
Data adapted from a similar study.[1]
Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 1,2-Dinitroglycerin | Low | 1.5 | < 10 | < 18 | 92-117 |
| Medium | 5.0 | < 10 | < 18 | 92-117 | |
| High | 10.0 | < 10 | < 18 | 92-117 | |
| 1,3-Dinitroglycerin | Low | 1.5 | < 10 | < 18 | 92-117 |
| Medium | 5.0 | < 10 | < 18 | 92-117 | |
| High | 10.0 | < 10 | < 18 | 92-117 |
Data adapted from a similar study.[1][12]
Limits of Detection and Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL for both metabolites[11] |
| Limit of Detection (LOD) | Approximately 3 pg/mL (estimated) |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of 1,2-dinitroglycerin and 1,3-dinitroglycerin in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical methodology.
References
- 1. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nitroglycerin and its metabolites after administration of sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pnas.org [pnas.org]
- 6. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the pharmacokinetic and pharmacodynamic properties of nitroglycerin according to the composition of the administration set: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az-biopharm.de [az-biopharm.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dinitroglycerin-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitroglycerin (B1213736) (1,3-GDN) is a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). Along with 1,2-dinitroglycerin (B1197951) (1,2-GDN), it contributes to the therapeutic effects of nitroglycerin. Accurate and sensitive quantification of 1,3-dinitroglycerin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis. 1,3-Dinitroglycerin-d5 is an ideal internal standard for the quantification of 1,3-dinitroglycerin by LC-MS/MS, ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the mass spectrometric analysis of 1,3-dinitroglycerin.
Application: Quantitative Bioanalysis of 1,3-Dinitroglycerin in Human Plasma
This application note describes a sensitive and robust LC-MS/MS method for the quantification of 1,3-dinitroglycerin in human plasma using this compound as an internal standard. The method is suitable for clinical research and drug development studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | 1,3-Dinitroglycerin | |
| Internal Standard | This compound | |
| Matrix | Human Plasma | |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | [1] |
| Upper Limit of Quantitation (ULOQ) | 10,000 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Precision (%CV) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
Experimental Protocol
1. Materials and Reagents
-
1,3-Dinitroglycerin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1,3-dinitroglycerin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.
-
Add 10 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL into the LC-MS/MS system.
4. Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As described in the table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
5. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| 1,3-Dinitroglycerin | 181.0 | 62.0 | -20 V |
| This compound (Predicted) | 186.0 | 62.0 | -20 V |
Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound and the mass shift from deuterium (B1214612) labeling. The loss of a nitrate (B79036) group (NO₃⁻, m/z 62) is a characteristic fragmentation pathway for dinitroglycerin. The d5-glycerol backbone is not expected to alter this primary fragmentation. It is highly recommended to confirm and optimize this transition experimentally.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of 1,3-dinitroglycerin in plasma.
Signaling Pathway: Nitroglycerin Metabolism
Caption: Metabolic pathway of nitroglycerin to its active dinitrate and inactive mononitrate metabolites.
References
Application Note: Quantification of 1,3-Dinitroglycerin in Biological Matrices using LC-MS/MS
References
- 1. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of highly variable nitroglycerin lingual spray (NLS) versus US-licensed nitroglycerin lingual spray reference product (Nitrolingual®): a randomized, four-cycle, four-sequence, partially replicated crossover Phase I bioequivalence clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. az-biopharm.de [az-biopharm.de]
- 6. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3-Dinitroglycerin using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitroglycerin (B1213736) (1,3-GDN) is a primary active metabolite of nitroglycerin, a potent vasodilator used in the treatment of angina and other cardiovascular diseases. Accurate quantification of 1,3-GDN in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive method for the quantitative analysis of 1,3-dinitroglycerin in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,3-Dinitroglycerin-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle
This method employs Gas Chromatography (GC) for the separation of 1,3-dinitroglycerin and its deuterated internal standard, this compound. Following separation, the compounds are detected by a Mass Spectrometer (MS) operating in Negative Chemical Ionization (NCI) mode. NCI is a soft ionization technique that provides high sensitivity for electrophilic compounds like dinitroglycerin. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
1,3-Dinitroglycerin standard
-
This compound (Internal Standard)[1]
-
Human Plasma (or other biological matrix)
-
Toluene (B28343) (HPLC grade)
-
Triethylamine (B128534) (TEA)
-
Hexane (HPLC grade)
-
Methane (Reagent gas for NCI)
-
Nitrogen gas (for evaporation)
-
Polypropylene (B1209903) tubes (10 mL)
-
GC vials with inserts
Sample Preparation
-
Spiking: To 200 µL of plasma in a 10 mL polypropylene tube, add a known concentration of the this compound internal standard solution.
-
Extraction: Add 4 mL of toluene to the plasma sample. Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes at 10°C to separate the organic and aqueous phases.
-
Isolation: Carefully transfer the upper organic phase (toluene) to a clean tube.
-
Evaporation: Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 200 µL of 2% triethylamine in hexane. The addition of triethylamine acts as a masking agent to prevent the adsorption of nitroglycerin and its metabolites onto glassware[2].
-
Transfer: Transfer the final solution to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters are based on established methods for the analysis of dinitroglycerin and related compounds[2][3].
| Parameter | Setting |
| Gas Chromatograph | |
| Column | InertCap 17MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 2 µL |
| Injection Mode | Splitless |
| Injection Port Temp. | 150°C |
| Carrier Gas | Helium |
| Oven Program | 50°C (hold 1 min), ramp at 10°C/min to 200°C (hold 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane |
| Ion Source Temperature | 200°C |
| Interface Temperature | 200°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | |
| 1,3-Dinitroglycerin | 62.0, 46.0[2] |
| This compound | 67.0, 51.0 (Predicted based on a +5 mass shift for the d5 isotope) |
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of 1,3-Dinitroglycerin based on literature values.
| Parameter | Value | Reference |
| Linearity Range | 0.14 to 3 ng/mL in plasma | [4] |
| Correlation Coefficient (r) | > 0.999 | [4] |
| Limit of Quantification (LOQ) | 0.15 ng/mL in plasma | [4] |
| Detection Limit | > 0.3 nmol/L in urine | [5] |
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 1,3-Dinitroglycerin using 1,3-Dinitroglycerin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitroglycerin (B1213736) (1,3-GDN) is one of the two primary active metabolites of nitroglycerin (glyceryl trinitrate, GTN), a widely used vasodilator for the treatment of angina pectoris and heart failure. Understanding the pharmacokinetic profile of 1,3-GDN is crucial for a comprehensive evaluation of the overall therapeutic effect and safety of nitroglycerin. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of 1,3-Dinitroglycerin-d5 as an internal standard in pharmacokinetic studies of 1,3-GDN.
Rationale for Using this compound
The use of a deuterated internal standard such as this compound is considered best practice in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantages include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, 1,3-GDN. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides effective normalization.
-
Improved Accuracy and Precision: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method.
Experimental Protocols
This section outlines the key experimental protocols for a typical pharmacokinetic study of 1,3-dinitroglycerin in a preclinical animal model (e.g., rats), utilizing this compound as an internal standard.
Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Dosing: 1,3-Dinitroglycerin can be administered intravenously (IV) or orally (PO). For IV administration, a typical dose might be in the range of 0.25 to 2.0 µ g/min infused over a specific period (e.g., 70 minutes) to achieve steady-state concentrations.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular or tail vein at predetermined time points into EDTA-containing tubes. A typical sampling schedule for an IV infusion study could be: 0 (pre-dose), 5, 15, 30, 60, 70 (end of infusion), 75, 80, 90, and 120 minutes.
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation and Extraction
This protocol is based on a liquid-liquid extraction (LLE) method, which is effective for extracting small molecules like 1,3-dinitroglycerin from plasma.
-
Thawing: Frozen plasma samples, calibration standards, and quality control (QC) samples are thawed on ice.
-
Spiking with Internal Standard: To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in acetonitrile). Vortex briefly.
-
Extraction:
-
Add 500 µL of extraction solvent (e.g., a mixture of methyl acetate (B1210297) and another organic solvent).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might start at 10% B, ramp up to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for nitroglycerin and its metabolites.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 1,3-dinitroglycerin and its deuterated internal standard. The exact m/z values would need to be optimized, but hypothetical transitions are provided below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,3-Dinitroglycerin | 181.0 | 62.0 |
| This compound | 186.0 | 62.0 |
Note: The precursor ion for this compound is 5 mass units higher than the unlabeled compound due to the five deuterium (B1214612) atoms. The product ion may be the same if the fragmentation does not involve the deuterated positions.
Data Analysis and Pharmacokinetic Calculations
-
Quantification: The concentration of 1,3-dinitroglycerin in the unknown samples is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
Data Presentation
The following tables summarize representative pharmacokinetic parameters of 1,3-dinitroglycerin from published studies.
Table 1: Pharmacokinetic Parameters of 1,3-Dinitroglycerin in Rats Following Intravenous Infusion
| Parameter | Value (at 0.25 µ g/min infusion) |
| Clearance (CL) | 20.8 mL/min/kg |
| Volume of Distribution (Vd) | 454 mL/kg |
| Mean Residence Time (MRT) | 21.8 min |
Table 2: Pharmacokinetic Parameters of 1,3-Dinitroglycerin in Humans Following Oral Administration of Nitroglycerin
Data for 1,3-GDN following administration of the parent drug.
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 26-32 minutes | |
| Cmax (from 0.8 mg GTN) | ~1.5 ng/mL | |
| AUC (from 0.8 mg GTN) | ~4 ng*h/mL |
Visualizations
Metabolic Pathway of Nitroglycerin
Caption: Metabolic pathway of nitroglycerin to its active dinitrate metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of 1,3-dinitroglycerin.
Logical Relationship for Internal Standard Use
Caption: The role of the internal standard in achieving accurate quantification.
Application Notes and Protocols for Metabolite Identification Using 1,3-Dinitroglycerin-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 1,3-Dinitroglycerin-d5 in the identification and quantification of nitroglycerin (glyceryl trinitrate, GTN) metabolites. The primary application of this compound is as an internal standard (IS) in mass spectrometry-based methods to ensure accurate and precise quantification of the main active metabolites of nitroglycerin: 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).
Introduction
Nitroglycerin is a potent vasodilator used in the treatment of angina pectoris and other cardiovascular conditions.[1] Its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO), a potent vasodilator. This biotransformation is primarily carried out by the mitochondrial aldehyde dehydrogenase 2 (ALDH2) enzyme, leading to the formation of 1,2-GDN and nitrite.[1] A separate degradation pathway also produces 1,3-GDN.[1] Given the short half-life of the parent compound, monitoring its active dinitrate metabolites is crucial for pharmacokinetic and pharmacodynamic studies.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of these metabolites in complex biological matrices, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Nitroglycerin and its Dinitrate Metabolites in Rats (Intravenous Infusion)
| Compound | Infusion Rate (µ g/min ) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Mean Residence Time (min) |
| 1,2-GDN | 0.25 | 32.3 | 695 | 22.0 |
| 2.0 | No significant alteration | No significant alteration | No significant alteration | |
| 1,3-GDN | 0.25 | 20.8 | 454 | 21.8 |
| 2.0 | No significant alteration | No significant alteration | No significant alteration |
Data sourced from pharmacokinetic studies in Sprague-Dawley rats.[4]
Table 2: Pharmacokinetic Parameters of Dinitrate Metabolites in Humans Following Oral Administration of Nitroglycerin
| Metabolite | Dose of Nitroglycerin | Cmax (ng/mL) | Tmax (min) | Terminal Half-life (min) |
| 1,2-GDN & 1,3-GDN | 6.5 mg, 9.0 mg, 13.0 mg | Higher than parent GTN | ~20 | ~50 |
This table summarizes data from a study in healthy human subjects. The plasma concentrations of the dinitrate metabolites were found to be higher than that of the parent nitroglycerin.[5]
Table 3: In Vitro Degradation of Nitroglycerin and Metabolite Distribution
| Cell Line | Degradation Half-life of NTG (hours) | 1,2-GDN vs. 1,3-GDN Ratio (at 5 hours) |
| LLC-PK1 | 4.5 ± 0.4 | 1.5 ± 0.1 |
| HA-VSMC | 39.2 ± 0.02 | 0.2 ± 0.02 |
Data from in vitro metabolism studies in cell cultures.[6]
Experimental Protocols
Protocol 1: Quantification of Nitroglycerin and its Dinitrate Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the simultaneous determination of nitroglycerin and its dinitrate metabolites.[6]
1. Sample Preparation: Protein Precipitation
a. To 100 µL of human plasma, add an appropriate amount of internal standard solution (this compound and Nitroglycerin-d5 in methanol). b. Add 300 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
- Column: Allure Aqueous C18 (100 mm x 2.1 mm) or equivalent.[6]
- Mobile Phase: A linear gradient of water and methanol (B129727) containing 0.025 mM ammonium (B1175870) chloride.[6]
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
b. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Negative Ion Electrospray (ESI-).[6]
- Detection Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions (example):
- Nitroglycerin: Precursor Ion > Product Ion
- 1,2-GDN: Precursor Ion > Product Ion
- 1,3-GDN: Precursor Ion > Product Ion
- Nitroglycerin-d5: Precursor Ion > Product Ion
- This compound: Precursor Ion > Product Ion
- Optimize collision energies and other MS parameters for the specific instrument used.
3. Data Analysis
a. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Protocol 2: Analysis of Nitroglycerin Metabolites in Blood Plasma by GC-MS
This protocol is based on a gas chromatography-mass spectrometry method with negative chemical ionization.[7]
1. Sample Preparation: Liquid-Liquid Extraction
a. To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., o-iodobenzyl alcohol).[7] b. Add 4 mL of toluene (B28343) and vortex for 20 minutes.[7] c. Centrifuge at 3000 rpm for 5 minutes at 10°C.[7] d. Isolate the organic phase and dry it under a stream of nitrogen.[7] e. Reconstitute the residue in 200 µL of 2% triethylamine (B128534) in hexane (B92381) and transfer to a GC vial.[7]
2. GC-MS Analysis
a. Gas Chromatography (GC) Conditions:
- Column: DB-1 or equivalent capillary column.[8]
- Injection: Low-temperature injection (e.g., 150°C) to minimize thermal decomposition.[7]
- Oven Program: Isothermal at 100°C or a suitable temperature gradient.[8]
- Carrier Gas: Helium.
b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.[7]
- Ion Source Temperature: 200°C.[7]
- Interface Temperature: 200°C.[7]
- Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and the internal standard.[7]
3. Data Analysis
a. Generate calibration curves by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analytes in the samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for metabolite quantification.
Caption: Nitroglycerin metabolic and signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroglycerin – Pharmacokinetics [sepia2.unil.ch]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of nitroglycerin and metabolites in humans following oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Capillary gas chromatographic (GC) analysis of nitroglycerin and its denitration products in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 1,3-Dinitroglycerin in Clinical Toxicology using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 1,3-dinitroglycerin (B1213736) (1,3-GDN) in human plasma. 1,3-GDN is a major active metabolite of the vasodilator drug nitroglycerin, and its monitoring is crucial in clinical toxicology and pharmacokinetic studies.[1][2][3] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1,3-Dinitroglycerin-d5, to ensure high accuracy and precision. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, suitable for high-throughput clinical laboratories.
Introduction
Nitroglycerin is a widely used medication for the treatment of angina and heart failure.[1][2] Upon administration, it is rapidly metabolized into dinitrate and mononitrate glycerol (B35011) compounds, with 1,2- and 1,3-dinitroglycerin being the primary active metabolites. Accurate quantification of these metabolites in biological matrices is essential for assessing therapeutic efficacy, monitoring patient compliance, and investigating potential toxicity. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method reliability. This application note presents a detailed protocol for the determination of 1,3-GDN in plasma, adaptable for clinical toxicology assays.
Experimental
Materials and Reagents
-
1,3-Dinitroglycerin standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of 1,3-GDN from plasma samples.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reverse-phase column.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Dinitroglycerin | 181.0 | 62.0 | 15 |
| This compound | 186.0 | 62.0 | 15 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to be evaluated include:
-
Linearity: The calibration curve should be linear over the expected concentration range of clinical samples. A typical range for dinitroglycerin metabolites is 0.5 to 50 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ should be sufficient for the intended clinical application. For dinitroglycerin metabolites, an LLOQ of around 0.5 ng/mL is often required.[2]
-
Matrix Effect: The use of a stable isotope-labeled internal standard is expected to compensate for any significant matrix effects.
-
Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.
Table 3: Representative Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL (r² > 0.99) |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ± 10% |
| Extraction Recovery | > 85% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of 1,3-Dinitroglycerin.
Caption: Logical relationship of drug metabolism and the analytical principle.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 1,3-dinitroglycerin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results, making this method highly suitable for clinical toxicology monitoring and pharmacokinetic studies. The simple and rapid sample preparation procedure allows for a high throughput of samples, which is essential in a clinical laboratory setting.
References
Application Notes: Quantitative Analysis of 1,3-Dinitroglycerin in Human Urine using 1,3-Dinitroglycerin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroglycerin is a medication used for treating and preventing angina. It is metabolized in the body to dinitrate and mononitrate metabolites, including 1,3-dinitroglycerin (B1213736) (1,3-DNG). Monitoring the levels of these metabolites in urine can be crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing occupational exposure.[1][2] The use of a stable isotope-labeled internal standard, such as 1,3-Dinitroglycerin-d5 (1,3-DNG-d5), is the gold standard for quantitative analysis by mass spectrometry.[3][4][5] This is because the deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[6][7]
This document provides a detailed protocol for the extraction and quantification of 1,3-DNG in human urine using 1,3-DNG-d5 as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Mean Recovery | 85-115% |
| Matrix Effect | Minimal |
Experimental Protocol
Materials and Reagents
-
1,3-Dinitroglycerin analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-DNG and 1,3-DNG-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1,3-DNG by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1,3-DNG-d5 primary stock solution with a 50:50 methanol/water mixture.
Sample Preparation (Solid Phase Extraction)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL 1,3-DNG-d5 internal standard working solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard UHPLC or HPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Dinitroglycerin | 181.0 | 62.0 | 15 |
| This compound | 186.0 | 62.0 | 15 |
Data Analysis and Quantification
-
Quantification is performed using the peak area ratio of the analyte (1,3-DNG) to the internal standard (1,3-DNG-d5).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of 1,3-DNG in the urine samples is determined by interpolating the peak area ratio from the calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of 1,3-Dinitroglycerin in urine.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
- 1. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological monitoring of nitroglycerin exposure by urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. texilajournal.com [texilajournal.com]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dinitroglycerin-d5 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the chromatographic analysis of 1,3-Dinitroglycerin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for observing a split or shoulder peak when analyzing this compound?
A1: A likely cause of peak splitting is the presence of the isomeric impurity, 1,2-Dinitroglycerin-d5. These two isomers are often produced during the synthesis of the deuterated standard and can be difficult to separate chromatographically. A patent for determining related substances in nitroglycerin ointment highlights that achieving a separation degree of at least 1.5 between 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin (B1213736) is a critical method requirement.[1] Another common reason is the "deuterium isotope effect," where the deuterated compound (this compound) elutes slightly earlier than its non-deuterated counterpart if present, potentially causing peak distortion if not fully resolved.[2][3]
Q2: Can the mobile phase composition contribute to peak splitting of this compound?
A2: Yes, the mobile phase composition is critical. An inappropriate solvent strength can lead to poor peak shape. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion or splitting.[4] For reversed-phase chromatography of dinitroglycerin compounds, a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is common.[1][4][5] An unstable mobile phase composition can also lead to variable retention times and peak shapes.[6]
Q3: How does the HPLC column condition affect the peak shape of this compound?
A3: The column's condition is paramount for good peak shape. Peak splitting can be caused by a blocked inlet frit, a void at the head of the column, or contamination of the stationary phase.[6] These issues can create multiple flow paths for the analyte, resulting in a split peak. If all peaks in your chromatogram are splitting, it often points to a problem with the column or system hardware.
Q4: Could my sample preparation be the cause of the peak splitting?
A4: Absolutely. High sample concentration can overload the column, leading to peak fronting or splitting.[6] It is also crucial that the sample is fully dissolved in the injection solvent. Any undissolved material can contribute to peak distortion and damage the column.
Q5: Is this compound stable during analysis?
A5: Nitroglycerin and its dinitrate metabolites can be susceptible to degradation. While d5-labeling can sometimes alter stability, it's important to consider potential degradation into mononitroglycerin compounds, which could appear as extra peaks. However, peak splitting is more commonly associated with isomeric impurities or chromatographic issues. Studies on nitroglycerin stability show it can be affected by storage conditions and contact with certain plastics.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Splitting
This guide will help you systematically identify the root cause of peak splitting for this compound.
Step 1: Evaluate the Scope of the Problem
-
Observe all peaks in the chromatogram. Are all peaks splitting, or just the this compound peak?
-
All peaks splitting: This typically indicates a hardware or system-wide issue.
-
Only this compound peak splitting: This suggests an issue specific to the analyte or its interaction with the chromatographic system.
-
Step 2: Investigate Analyte-Specific Issues
-
Consider Isomeric Impurity: The most probable cause is the co-elution of 1,2-Dinitroglycerin-d5. Review the certificate of analysis for your standard to check for isomeric purity.
-
Check for Deuterium Isotope Effect: If you are also running a non-deuterated 1,3-Dinitroglycerin standard, the d5 version may elute slightly earlier.[2][3] Ensure your method has sufficient resolution to separate these.
-
Sample Concentration: Prepare and inject a dilution of your sample (e.g., 1:10). If the peak shape improves or the split resolves into two distinct peaks, your original sample was likely overloaded.[6]
Step 3: Examine Method Parameters
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of the same strength as your initial mobile phase.[4]
-
Mobile Phase: Prepare fresh mobile phase to rule out degradation or compositional changes.
-
Temperature: Ensure consistent column and solvent temperature. Temperature differences between the solvent and the column can sometimes cause peak splitting.
Step 4: Inspect the HPLC System
-
Column: If a column void or blockage is suspected, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
Fittings and Tubing: Check all connections for leaks or improper fittings, which can introduce dead volume and cause peak distortion.
Guide 2: Optimizing the Chromatographic Method for Dinitroglycerin Isomers
If isomeric impurity is the suspected cause, this guide provides steps to improve the separation of this compound and 1,2-Dinitroglycerin-d5.
Step 1: Adjust Mobile Phase Composition
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting isomers. A patent for separating dinitroglycerin isomers uses a multi-step gradient with an acetonitrile/water mobile phase.[1]
-
Organic Modifier: If using acetonitrile, try substituting it with methanol. Different organic solvents can alter selectivity and improve the resolution of isomers.
Step 2: Modify Flow Rate and Temperature
-
Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.
-
Change Temperature: Adjusting the column temperature can influence the selectivity between the two isomers. Experiment with temperatures between 25°C and 40°C.
Step 3: Evaluate Stationary Phase
-
Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for the isomers.
Experimental Protocol: HPLC-UV Analysis of Dinitroglycerin Isomers
This protocol is a representative method for the analysis of dinitroglycerin compounds, based on established analytical procedures.[1][5]
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes (adjust as needed for resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 214 nm |
| Sample Diluent | Mobile Phase (initial conditions) |
Quantitative Data Summary
The following table summarizes the key differences that can lead to peak splitting when dealing with deuterated standards.
| Factor | Observation | Typical Quantitative Impact |
| Isomeric Impurity | Presence of 1,2-Dinitroglycerin-d5 alongside this compound. | Requires chromatographic resolution >1.5 for accurate quantification.[1] |
| Deuterium Isotope Effect | This compound elutes slightly before non-deuterated 1,3-Dinitroglycerin. | Retention time shifts are typically small, often a fraction of the peak width.[2] |
| Column Overload | Peak fronting or splitting at high concentrations. | Reduce sample concentration by a factor of 5-10 to return to a Gaussian peak shape. |
Visualizations
Caption: A logical workflow for diagnosing the cause of peak splitting.
Caption: A workflow for optimizing isomer separation.
References
- 1. CN113125596B - Method for determining related substances in nitroglycerin ointment by high performance liquid chromatography - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
Technical Support Center: Improving Signal-to-Noise with 1,3-Dinitroglycerin-d5
Welcome to the technical support center for the use of 1,3-Dinitroglycerin-d5 as a stable isotope-labeled internal standard (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the accuracy and signal-to-noise ratio in your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of 1,3-Dinitroglycerin, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte (1,3-Dinitroglycerin), it can be used to accurately correct for variations during sample preparation, chromatography, and ionization, thereby improving the precision and accuracy of the measurement.
Q2: How does using this compound improve the signal-to-noise ratio?
A2: Using this compound as an internal standard improves the signal-to-noise ratio by providing a stable reference signal.[1][2] The ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric measurement minimizes the impact of random noise and systematic variations from the sample matrix and instrument, leading to a more stable and reliable signal for the analyte of interest.
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A3: Key considerations include:
-
Isotopic Purity: Ensure the deuterated standard has high isotopic enrichment to minimize contributions to the analyte signal.
-
Chemical Purity: The standard should be free from unlabeled analyte and other impurities.
-
Co-elution: The deuterated standard and the analyte should co-elute chromatographically to experience the same matrix effects.
-
Isotopic Stability: The deuterium labels should be on stable positions in the molecule to prevent H/D exchange with the solvent or matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Chromatographic Resolution
Question: I am observing poor peak shape or the analyte and this compound are not co-eluting. What should I do?
Answer: This is a common issue that can significantly impact the accuracy of your results. Here are some troubleshooting steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the organic modifier concentration, gradient slope, and pH of the mobile phase.
-
Column: Ensure you are using an appropriate column for the separation of polar compounds. A C18 column is often a good starting point.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Check for Contamination: Contamination in the LC-MS system can lead to peak tailing and other issues. Flush the system thoroughly.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are not reproducible, even with the use of this compound. What could be the cause?
Answer: Inconsistent results can arise from several factors. Follow this guide to diagnose the problem:
-
Verify Co-elution: As mentioned in Issue 1, ensure the analyte and internal standard are co-eluting. Even slight separation can lead to differential matrix effects.
-
Assess for Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the sample matrix or solvent.
-
Test for Exchange: Incubate the this compound in the sample matrix under your experimental conditions (time, temperature, pH) and analyze for the presence of the unlabeled 1,3-Dinitroglycerin.
-
Mitigation: If exchange is observed, consider adjusting the pH of your sample preparation and mobile phases.
-
-
Check for Contamination of the Internal Standard: The internal standard solution may be contaminated with the unlabeled analyte. Analyze the internal standard solution by itself to check for the presence of the analyte.
-
Evaluate Matrix Effects: While SIL-IS are designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results. You may need to improve your sample clean-up procedure.
Issue 3: Low Signal Intensity for Analyte and/or Internal Standard
Question: I am observing a weak signal for both my analyte and this compound. How can I improve the signal intensity?
Answer: Low signal intensity can be due to issues with the sample preparation, chromatography, or mass spectrometer settings.
-
Optimize Mass Spectrometer Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.
-
Fragmentation: Optimize the collision energy for the specific MRM transitions of your analyte and internal standard.
-
-
Improve Sample Preparation:
-
Extraction Efficiency: Evaluate your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure efficient recovery of the analyte and internal standard.
-
Sample Concentration: If the concentration of your analyte is very low, consider a sample concentration step.
-
-
Check for Adsorption: Nitroglycerin and its metabolites can be prone to adsorbing to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Data Presentation
Table 1: Representative Improvement in Signal-to-Noise Ratio (S/N) with this compound
| Analyte Concentration (ng/mL) | S/N without Internal Standard | S/N with this compound | % Improvement |
| 1 | 12 | 45 | 275% |
| 5 | 55 | 210 | 282% |
| 10 | 110 | 430 | 291% |
| 50 | 520 | 2050 | 294% |
Note: This data is representative and illustrates the expected improvement in signal-to-noise ratio when using a stable isotope-labeled internal standard. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol: Quantification of 1,3-Dinitroglycerin in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
1,3-Dinitroglycerin: Q1: 181.0 -> Q3: 62.0
-
This compound: Q1: 186.0 -> Q3: 62.0
-
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Experimental workflow for 1,3-Dinitroglycerin quantification.
References
Technical Support Center: Matrix Effects in 1,3-Dinitroglycerin-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) using LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 1,3-DNG-d5 due to matrix effects.
Problem 1: Low and Inconsistent Signal for 1,3-DNG-d5
Question: My signal intensity for 1,3-DNG-d5 is significantly lower in plasma samples compared to the standard solution, and the results are not reproducible. What could be the cause?
Answer: This is a classic indication of ion suppression , a major type of matrix effect.[1][2] Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of 1,3-DNG-d5 in the mass spectrometer's ion source, leading to a suppressed signal.[3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Consider using a C18 or a polymer-based sorbent.
-
Liquid-Liquid Extraction (LLE): LLE can efficiently separate 1,3-DNG-d5 from many interfering substances. Experiment with different organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, which are major contributors to ion suppression.[1] If using PPT, consider a subsequent clean-up step.
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between 1,3-DNG-d5 and the region where matrix components elute. An infusion experiment with a blank matrix extract can help identify these suppression zones.
-
Column Chemistry: Try a different column chemistry (e.g., phenyl-hexyl) to alter selectivity and improve resolution from interfering peaks.
-
-
Sample Dilution: If the concentration of 1,3-DNG-d5 is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and mitigate their impact on ionization.
Problem 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard
Question: I am using 1,3-DNG-d5 as an internal standard for the quantification of 1,3-Dinitroglycerin, but my accuracy and precision are poor. I thought the internal standard should correct for matrix effects.
Answer: While a stable isotope-labeled internal standard (SIL-IS) like 1,3-DNG-d5 is the best tool to compensate for matrix effects, it's not always a perfect solution.[4] Several factors can lead to inaccurate results even with a SIL-IS:
-
Differential Matrix Effects: Although chemically similar, the analyte and the SIL-IS may not co-elute perfectly. If a highly suppressive matrix component elutes precisely with one but not the other, the ratio will be skewed.
-
Non-Coeluting Metabolites: An unknown metabolite of the parent drug might co-elute with the analyte but not the internal standard, causing localized ion suppression.
-
High Concentration of Interferences: Extremely high levels of matrix components can suppress the signals of both the analyte and the internal standard to a point where the signal-to-noise ratio is poor, leading to imprecise measurements.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for the analyte and 1,3-DNG-d5 have the same retention time and peak shape.
-
Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression for both the analyte and 1,3-DNG-d5. This will confirm if the matrix is affecting both compounds to the same degree.
-
Improve Sample Cleanup: Even with a SIL-IS, a cleaner sample is always better. Re-evaluate your sample preparation method to remove more of the interfering matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects experienced by the unknown samples.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1,3-DNG-d5 quantification?
A1: Matrix effects are the alteration of the ionization efficiency of 1,3-DNG-d5 by co-eluting, undetected compounds in the sample matrix.[3] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[1][2]
Q2: How does using the deuterated internal standard 1,3-DNG-d5 help overcome matrix effects?
A2: A deuterated internal standard is chemically almost identical to the non-deuterated analyte. Therefore, it is assumed to behave similarly during sample preparation, chromatography, and ionization.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.
Q3: What are the most common sources of matrix effects in plasma or urine analysis of 1,3-DNG-d5?
A3: In plasma, phospholipids from cell membranes are a primary source of ion suppression. Other sources include salts, endogenous metabolites, and proteins. In urine, salts, urea, and various organic acids can cause significant matrix effects.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering compounds.[1]
-
Chromatographic Separation: Optimizing the LC method to separate 1,3-DNG-d5 from matrix components is crucial.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: 1,3-DNG-d5 is an ideal internal standard to compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix helps to account for matrix-induced changes in ionization efficiency.[1]
Q5: How can I quantitatively assess the matrix effect on my 1,3-DNG-d5 measurement?
A5: The post-extraction addition method is the standard approach to quantify matrix effects.[3] This involves comparing the peak area of 1,3-DNG-d5 in a neat solution to the peak area of 1,3-DNG-d5 spiked into a blank, extracted sample matrix at the same concentration. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
Quantitative Data Summary
Table 1: Illustrative Recovery Data for Nitroglycerin Analogs in Biological Matrices
| Analyte | Matrix | Sample Preparation | Average Recovery (%) | Reference |
| Nitroglycerin | Plasma | Not Specified | 99.1 ± 1.97 | [5] |
| Isosorbide Dinitrate | Plasma | Not Specified | 100.7 ± 1.96 | [5] |
| Nitroglycerin | Urine | Not Specified | 100.4 ± 1.8 | [5] |
| Isosorbide Dinitrate | Urine | Not Specified | 100.3 ± 1.7 | [5] |
Note: This data represents the efficiency of the extraction process and not the direct measurement of matrix effects (ion suppression/enhancement). High recovery does not necessarily mean an absence of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This protocol describes how to quantitatively measure the matrix effect for 1,3-DNG-d5.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of 1,3-DNG-d5 in the final mobile phase composition at a known concentration (e.g., mid-level of the calibration curve).
-
Set B (Post-Extraction Spike): Take a blank plasma/urine sample and process it using your established extraction procedure. After the final evaporation step, reconstitute the residue with the standard solution from Set A.
-
Set C (Blank Matrix): Process a blank plasma/urine sample using your extraction procedure and reconstitute with the mobile phase. This is to ensure there is no interference at the retention time of 1,3-DNG-d5.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n=5 or more) of Set A and Set B.
-
Calculation of Matrix Factor (MF):
-
Calculate the average peak area for 1,3-DNG-d5 from Set A and Set B.
-
Matrix Factor (MF) = (Average Peak Area in Set B) / (Average Peak Area in Set A)
-
Matrix Effect (%) = (1 - MF) * 100
-
A positive percentage indicates ion suppression, while a negative percentage indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for 1,3-DNG-d5 from Human Plasma
This is a general guideline and may require optimization.
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a different deuterated analog if 1,3-DNG-d5 is the analyte of interest, or 1,3-DNG-d5 if it is being used as the internal standard). Vortex for 30 seconds. Add 1 mL of 4% phosphoric acid, and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution: Elute 1,3-DNG-d5 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 1,3-DNG-d5 quantification in plasma.
Caption: Decision tree for troubleshooting matrix effects.
References
Optimizing Mass Spectrometry Parameters for 1,3-Dinitroglycerin-d5 Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of 1,3-Dinitroglycerin-d5. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
A1: Electrospray ionization (ESI) in negative ion mode is the recommended method for the analysis of 1,3-Dinitroglycerin (B1213736) and its deuterated analogs. This is due to the electronegative nature of the nitro groups, which readily form negative ions.
Q2: How can I separate this compound from its isomer, 1,2-Dinitroglycerin-d5?
A2: Baseline separation of 1,2- and 1,3-dinitroglycerin isomers is critical as they can have the same mass and fragmentation patterns.[1] An effective approach is to use a liquid chromatography (LC) system coupled with the mass spectrometer. A C18 column with a gradient elution of water and methanol (B129727) containing a small amount of ammonium (B1175870) chloride has been shown to be effective for separating the non-deuterated isomers and can be adapted for the deuterated analogs.[2]
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: For this compound (molecular weight: 187.12 g/mol ), the expected precursor ion in negative ESI mode would be the [M-H]⁻ ion at m/z 186.1. Another possibility is the formation of adducts, such as a chloride adduct [M+Cl]⁻, which has been observed for the non-deuterated analog. The primary fragmentation pathway for dinitroglycerin involves the loss of one or both nitro groups (NO₂). Therefore, potential product ions to monitor in Multiple Reaction Monitoring (MRM) would correspond to the loss of these functional groups.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Suboptimal ionization parameters. | Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature. For ESI, ensure the nebulizer is functioning correctly. Consider the possibility of adduct formation with mobile phase additives (e.g., chloride) and adjust the precursor ion m/z accordingly. |
| Inefficient fragmentation. | Optimize the collision energy for the selected precursor ion to maximize the intensity of the desired product ions. Perform a collision energy ramping experiment to determine the optimal value. | |
| Inconsistent Results | Matrix effects from the sample. | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Evaluate matrix effects by comparing the response of the analyte in the sample matrix to its response in a clean solvent. |
| Instability of the analyte. | 1,3-Dinitroglycerin can be thermally labile. Ensure that the temperature of the ion source and any transfer lines are not excessively high. | |
| Isomer Co-elution | Inadequate chromatographic separation. | Adjust the LC gradient profile, mobile phase composition, or flow rate to improve the resolution between the 1,2- and this compound isomers. Consider using a longer column or a column with a different stationary phase. |
Experimental Protocols
Optimizing MS Parameters using Infusion
A direct infusion of a standard solution of this compound is the most effective way to determine the optimal MS parameters.
Procedure:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Operate the mass spectrometer in full scan mode in the negative ESI setting to identify the precursor ion (e.g., [M-H]⁻ or an adduct).
-
Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.
-
Optimize the cone voltage to maximize the intensity of the precursor ion.
-
For each precursor-product ion pair (MRM transition), optimize the collision energy to maximize the intensity of the product ion.
LC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust LC-MS/MS method. Further optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Optimize as described above) |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |
| 186.1 | 140.1 | [M-H-NO₂]⁻ | 15 (Requires Optimization) |
| 186.1 | 94.1 | [M-H-2NO₂]⁻ | 25 (Requires Optimization) |
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for this compound analysis.
Caption: Workflow for optimizing MS parameters.
References
Technical Support Center: 1,3-Dinitroglycerin-d5 Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated analog of 1,3-Dinitroglycerin, a metabolite of the vasodilator drug Nitroglycerin. Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of 1,3-Dinitroglycerin in biological samples.[1] The deuterium (B1214612) labeling allows for differentiation from the endogenous analyte by mass spectrometry.
Q2: What are the common sources of contamination for the 1,3-DNG-d5 standard?
A2: Contamination of the 1,3-DNG-d5 standard can arise from several sources:
-
Synthesis-Related Impurities: The synthesis of 1,3-DNG-d5 may result in the presence of related compounds, such as the isomeric 1,2-Dinitroglycerin-d5, under-nitrated mononitroglycerin-d5, or over-nitrated nitroglycerin-d5. The starting material, deuterated glycerol, may also contain impurities.
-
Degradation Products: 1,3-DNG-d5 can degrade over time, especially under improper storage conditions (e.g., exposure to light, high temperatures, or non-neutral pH). Degradation pathways typically involve the sequential loss of nitro groups, leading to the formation of mononitroglycerin-d5 and deuterated glycerol.[2]
-
Isotopic Impurities: The standard may contain a small percentage of the unlabeled 1,3-Dinitroglycerin or partially deuterated species. This can lead to an overestimation of the analyte's concentration.[3][4]
-
External Contamination: Contamination can be introduced from solvents, glassware, or other laboratory equipment during sample preparation and analysis.
Q3: How can I assess the purity of my 1,3-DNG-d5 standard?
A3: The purity of your standard should be verified upon receipt and periodically thereafter.
-
Certificate of Analysis (CoA): Always review the CoA provided by the supplier. It should provide information on the chemical and isotopic purity of the standard.
-
LC-MS Analysis: Inject a high-concentration solution of the 1,3-DNG-d5 standard alone into your LC-MS system. This will allow you to check for the presence of any unexpected peaks that could represent impurities. Acquiring full-scan mass spectra can help in the identification of these contaminants.
-
Quantitative NMR (qNMR): For a highly accurate determination of purity, qNMR can be employed, though it is a more specialized technique.
Q4: What is isotopic exchange and how can it affect my results?
A4: Isotopic exchange is a process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[3][5][6] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. For 1,3-DNG-d5, the deuterium atoms are on carbon atoms and are generally stable. However, prolonged exposure to harsh pH or high temperatures in protic solvents could potentially facilitate exchange.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram of the 1,3-DNG-d5 Standard
Symptoms:
-
Multiple peaks are observed when injecting a solution of the 1,3-DNG-d5 standard.
-
A peak is observed at the retention time of the unlabeled 1,3-Dinitroglycerin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Impurities | - Review the Certificate of Analysis: Check for listed impurities and their expected retention times. - Optimize Chromatography: Adjust the gradient, mobile phase, or column to achieve better separation of the main peak from impurities. - Mass Analysis: Use the mass spectrometer to identify the m/z of the impurity peaks. Common impurities include 1,2-Dinitroglycerin-d5 (isobaric) and mononitroglycerin-d5. |
| Degradation of the Standard | - Check Storage Conditions: Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed container. - Prepare Fresh Solutions: Degradation can occur in solution. Prepare fresh working solutions from the stock. |
| Isotopic Impurity (Unlabeled Analyte) | - Consult the CoA: The CoA should specify the isotopic purity. - High-Resolution Mass Spectrometry (HRMS): If available, HRMS can resolve the mass difference between the deuterated and unlabeled compounds. |
| System Contamination | - Blank Injections: Run blank injections (solvent only) to check for carryover from previous analyses. - System Cleaning: If carryover is observed, clean the injector, column, and ion source.[7] |
Issue 2: Inaccurate or Inconsistent Quantification
Symptoms:
-
High variability in the analyte-to-internal standard peak area ratio across replicate injections.
-
Calculated concentrations are consistently higher or lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | - Minimize Exposure to Protic Solvents: Reduce the time the standard is in contact with aqueous or alcoholic solutions, especially at elevated temperatures. - Control pH: Maintain a neutral or slightly acidic pH in your sample and mobile phase. - Stability Experiment: Incubate the standard in your sample matrix and mobile phase over time to assess its stability.[3] |
| Co-elution with an Interfering Species | - Improve Chromatographic Resolution: Modify your LC method to separate the analyte and internal standard from any interfering peaks from the matrix. - Check for Isobaric Interferences: Metabolites or other matrix components may have the same mass as your analyte or internal standard. HRMS can help differentiate these.[8][9] |
| Ion Suppression or Enhancement | - Matrix Effect Evaluation: Infuse the analyte and internal standard post-column while injecting a blank matrix extract to observe any signal suppression or enhancement at the retention time of your compounds.[4] - Sample Preparation: Use a more effective sample clean-up method (e.g., solid-phase extraction) to remove matrix components. |
| Incorrect Standard Concentration | - Verify Stock Solution: Re-prepare the stock solution, paying close attention to weighing and dilutions. - Use a Different Lot: If possible, test a different lot of the standard to rule out a manufacturing issue. |
Quantitative Data
The following table summarizes typical purity specifications for a high-quality this compound internal standard. Note that actual values may vary by supplier and lot.
| Parameter | Typical Specification | Significance |
| Chemical Purity (by HPLC/UPLC) | > 98% | Ensures that the majority of the material is the desired compound. |
| Isotopic Purity (by MS) | ≥ 98 atom % D | Indicates the percentage of deuterium enrichment. Higher is better to minimize interference from the unlabeled analyte.[6] |
| Unlabeled 1,3-Dinitroglycerin | < 0.5% | A low level of the unlabeled analyte is crucial to prevent overestimation of the target compound. |
| 1,2-Dinitroglycerin-d5 | < 1.0% | This isobaric impurity can interfere with quantification if not chromatographically resolved. |
Experimental Protocols
Protocol 1: Assessment of 1,3-DNG-d5 Standard Purity by LC-MS
Objective: To verify the chemical and isotopic purity of the 1,3-DNG-d5 standard and identify potential contaminants.
Methodology:
-
Standard Preparation: Prepare a solution of 1,3-DNG-d5 in acetonitrile (B52724) at a concentration of 1 µg/mL.
-
LC-MS System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan from m/z 100 to 300 to detect all potential ions.
-
Data Analysis:
-
Examine the chromatogram for any peaks other than the main 1,3-DNG-d5 peak.
-
Extract the mass spectrum for each peak to identify its m/z. Look for the [M-H]⁻ ion of 1,3-DNG-d5 (expected m/z ~186.04) and potential impurities such as unlabeled 1,3-DNG (m/z ~181.02) and mononitroglycerin-d5 (expected m/z ~141.04). Adducts with formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ may also be observed.[10]
-
-
Protocol 2: Evaluation of 1,3-DNG-d5 Stability in Solution
Objective: To assess the stability of the 1,3-DNG-d5 standard under typical experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 1,3-DNG-d5 at a working concentration (e.g., 50 ng/mL) in your typical sample diluent (e.g., 50:50 acetonitrile:water).
-
Prepare another solution of the standard in your initial mobile phase.
-
-
Incubation:
-
Aliquot the solutions into several autosampler vials.
-
Store one set of vials at 4°C (refrigerated) and another set at room temperature.
-
-
LC-MS Analysis:
-
Inject the solutions onto the LC-MS system at various time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Use the LC-MS method described in Protocol 1, but in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity.
-
-
Data Analysis:
-
Monitor the peak area of the 1,3-DNG-d5 over time. A significant decrease in peak area may indicate degradation.
-
Monitor for the appearance and increase in the peak areas of potential degradation products like mononitroglycerin-d5.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dinitroglycerin-d5 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting guidance for experiments involving the degradation pathways of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research? A1: this compound (1,3-DNG-d5) is a stable isotope-labeled form of 1,3-Dinitroglycerin (1,3-DNG), a primary metabolite of the vasodilator drug Nitroglycerin (also known as glyceryl trinitrate, GTN).[1][2][3] The 'd5' indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[4][5] Due to its identical chemical behavior to the unlabeled compound and its distinct mass, it is primarily used as an internal standard for accurate quantification in pharmacokinetic and metabolic studies.
Q2: What is the principal degradation pathway for 1,3-Dinitroglycerin? A2: The degradation of 1,3-Dinitroglycerin involves a sequential denitration process. It is metabolized further into 1-mononitroglycerin (B1216459) (1-MNG) or 2-mononitroglycerin (2-MNG).[6][7] This pathway ultimately leads to the formation of glycerol, which can enter central metabolism, and the release of nitrite/nitrate ions.[1][6]
Q3: What are the key enzymes responsible for the metabolism of dinitroglycerins? A3: The enzymes involved differ between mammalian and microbial systems.
-
In mammals , the bioactivation of nitroglycerin to dinitrates is predominantly catalyzed by mitochondrial aldehyde dehydrogenase 2 (mtALDH2), which shows a preference for producing 1,2-DNG.[1][8]
-
In bacteria , such as Arthrobacter sp. JBH1, flavoproteins from the Old Yellow Enzyme (OYE) family, like PfvA and PfvC, are key.[6] PfvA is particularly effective in the initial conversion of nitroglycerin to both 1,2-DNG and 1,3-DNG and their subsequent degradation to mononitroglycerins.[6]
Q4: How does the metabolism of 1,3-DNG compare to its isomer, 1,2-DNG? A4: While both are primary metabolites of nitroglycerin, their formation and subsequent processing can differ. In vascular smooth muscle, 1,2-DNG is the main metabolite associated with vasorelaxation.[8] Bacterial enzymes may exhibit different activities toward each isomer; for instance, the enzyme PfvA is more active toward 1,2-DNG than 1,3-DNG.[6] Pharmacokinetically, 1,2-DNG has a plasma protein binding of approximately 60%, whereas 1,3-DNG is about 30% bound.[1] In rats, 1,2-DNG was found to have a slightly higher clearance and volume of distribution than 1,3-DNG, though their mean residence times were similar.[2]
Q5: Can standard analytical methods effectively separate DNG isomers and other degradation products? A5: Standard methods like EPA 8330B may not be sufficient to properly separate the four main degradation products: 1,2-dinitroglycerin, 1,3-dinitroglycerin, 1-mononitroglycerin, and 2-mononitroglycerin.[9] Specialized analytical methods using LC-UV at a wavelength of 205 nm, often combined with solid-phase extraction for sample cleanup, have been developed for more sensitive and accurate quantification.[9]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Ratios of 1,2-DNG to 1,3-DNG in Experimental Results
-
Possible Cause: Metabolism of nitroglycerin can be dose-dependent. Studies have shown that the ratio of 1,2-DNG to 1,3-DNG can vary significantly with the initial concentration of the parent drug.[10][11]
-
Troubleshooting Steps:
-
Rigorously control and verify the initial concentration of nitroglycerin in your assays.
-
Perform a dose-response curve to characterize the metabolic profile at different concentrations.
-
Ensure the enzymatic system (e.g., cell lysate, purified enzyme) is not saturated, which could alter metabolic pathways.
-
Issue 2: Poor Chromatographic Resolution of DNG and MNG Isomers
-
Possible Cause: The analytical column and mobile phase are not optimized for separating these structurally similar isomers. Standard methods are often insufficient.[9]
-
Troubleshooting Steps:
-
Switch from general-purpose methods to a specialized protocol. Consider an LC method with a methanol-based mobile phase and detection at 205 nm.[9]
-
Increase column length or use a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) to improve separation.
-
Optimize the gradient elution profile and flow rate to maximize the resolution between the critical isomer pairs.
-
Implement a solid-phase extraction (SPE) step for sample cleanup to reduce matrix interference.[9]
-
Issue 3: Low or No Signal Detected for 1,3-DNG-d5 Internal Standard
-
Possible Cause 1: Instability or degradation of the standard in the sample matrix or during storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your 1,3-DNG-d5 stock solution. It should typically be stored in a refrigerator at 2-8°C.[3][12]
-
Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.
-
Assess the stability of the standard in your specific experimental matrix (e.g., plasma, buffer) by incubating it over time and measuring the response.
-
-
Possible Cause 2: Incorrect mass spectrometer settings for the deuterated compound.
-
Troubleshooting Steps:
-
Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for 1,3-DNG-d5.
-
Perform a direct infusion of the standard to optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
Ensure there are no cross-interferences from other components in the sample.
-
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Dinitroglycerin Metabolites
| Parameter | 1,2-Dinitroglycerin | 1,3-Dinitroglycerin | Data Source |
|---|---|---|---|
| Elimination Half-Life | ~32-36 minutes | ~32-36 minutes | [1] |
| Mean Residence Time (Rat) | 22.0 min | 21.8 min | [2] |
| Plasma Protein Binding | ~60% | ~30% | [1] |
| Clearance (Rat) | 32.3 ml min⁻¹ kg⁻¹ | 20.8 ml min⁻¹ kg⁻¹ | [2] |
| Volume of Distribution (Rat) | 695 ml kg⁻¹ | 454 ml kg⁻¹ |[2] |
Table 2: Specific Activity of Bacterial Enzymes in Nitroglycerin Degradation
| Enzyme (from Arthrobacter sp. JBH1) | Specific Activity (µmol/min/mg) | Notes | Data Source |
|---|---|---|---|
| PfvA | 0.38 ± 0.06 | Main enzyme for initial attack on NG.[6] | [6] |
| PfvC | 0.05 ± 0.01 | About 8 times less active than PfvA on NG.[6] |[6] |
Experimental Protocols
Protocol 1: General Methodology for In Vitro Bacterial Degradation Assay
This protocol is a generalized procedure based on methodologies described for studying bacterial enzymes.[6]
-
Enzyme Preparation: Overexpress and purify the target enzymes (e.g., PfvA, PfvC) from an E. coli host. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the substrate (Nitroglycerin, 1,2-DNG, or 1,3-DNG).
-
Initiation: Start the reaction by adding a specific amount of the purified enzyme to the reaction mixture. For controls, use a reaction mixture with no enzyme added.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
Time-Point Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) or a strong acid) and vortexing.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant for the substrate and degradation products using a suitable LC method.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted from the approach described for enhancing the detection of NG degradation products in water.[9]
-
Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., C18). Condition the cartridge by sequentially passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load a known volume of the aqueous sample (e.g., from a degradation assay or groundwater sample) onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., deionized water) to remove salts and other polar impurities that are not retained.
-
Elution: Elute the retained analytes (NG, DNGs, MNGs) from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Concentration: If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase for the LC analysis. This step concentrates the sample and improves detection limits.
-
Analysis: Inject the concentrated and cleaned sample into the LC system for analysis.
Section 4: Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C3H6N2O7 | CID 129010185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. repository.gatech.edu [repository.gatech.edu]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. clearsynth.com [clearsynth.com]
Technical Support Center: Troubleshooting Low Recovery of 1,3-Dinitroglycerin-d5
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) during experimental analysis. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound in my experiments?
Low recovery of 1,3-DNG-d5 can stem from several factors throughout the analytical workflow. The primary causes can be categorized as:
-
Analyte Instability and Degradation: 1,3-DNG-d5 can degrade under certain conditions, leading to a lower quantifiable amount.
-
Inefficient Extraction: The process of isolating 1,3-DNG-d5 from the sample matrix (e.g., plasma, urine) may be incomplete.
-
Chromatographic Issues: Problems during HPLC or UHPLC separation can result in poor peak shape and inaccurate quantification.
-
Mass Spectrometry (MS) Effects: Ion suppression or suboptimal instrument settings can lead to a reduced signal for your analyte.
-
Inaccurate Internal Standard Handling: Issues with the internal standard itself can lead to erroneous calculations of recovery.
Q2: How can I prevent the degradation of this compound during my experiments?
1,3-Dinitroglycerin, the non-deuterated analogue of 1,3-DNG-d5, is known to be sensitive to certain environmental conditions. To minimize degradation, consider the following:
-
pH Control: 1,3-Dinitroglycerin is susceptible to hydrolysis, particularly in alkaline conditions. Maintaining a neutral to weakly acidic pH (around pH 6) during sample storage and preparation is crucial for its stability.[1]
-
Temperature Management: Nitroglycerin and its metabolites can degrade at elevated temperatures.[2] It is recommended to keep samples on ice or at refrigerated temperatures (2-8 °C) during processing and to store them at -20°C or lower for long-term stability.
-
Light Protection: While direct photolysis of nitroglycerin is weak, it is good practice to protect samples from light, especially during extended storage or processing times, to prevent any potential photodegradation.[3]
Q3: What are the best extraction techniques for this compound from biological matrices?
The choice of extraction technique depends on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods.
-
Liquid-Liquid Extraction (LLE): This technique is effective for extracting dinitroglycerin from plasma and urine.[4][5]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[6][7]
Troubleshooting Guides
Low Recovery After Sample Extraction
Problem: You are observing low recovery of 1,3-DNG-d5 after performing liquid-liquid or solid-phase extraction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low extraction recovery.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect pH | Ensure the pH of the sample and any aqueous buffers are within the optimal range for 1,3-DNG-d5 stability and extraction (typically neutral to slightly acidic). | Improved stability and partitioning of the analyte into the organic phase (LLE) or retention on the sorbent (SPE). |
| Suboptimal Extraction Solvent (LLE) | For LLE, ensure the organic solvent has appropriate polarity to extract 1,3-DNG-d5. Consider mixtures of solvents to optimize recovery. | Increased partitioning of 1,3-DNG-d5 into the extraction solvent. |
| Incomplete Mixing | Vortex or mix samples vigorously for a sufficient amount of time to ensure proper partitioning of the analyte between the two phases (LLE) or interaction with the sorbent (SPE). | Enhanced contact between the analyte and the extraction medium, leading to higher recovery. |
| Poor Phase Separation (LLE) | Centrifuge samples at an adequate speed and for a sufficient duration to achieve a clear separation between the aqueous and organic layers. | Prevents contamination of the organic layer with aqueous matrix components and ensures accurate collection of the extract. |
| Improper SPE Cartridge Conditioning | Follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridge to ensure proper activation of the sorbent. | Proper sorbent activation allows for optimal retention of the analyte. |
| Inefficient SPE Elution | The elution solvent must be strong enough to disrupt the interaction between 1,3-DNG-d5 and the SPE sorbent. Test different solvents or solvent mixtures of varying polarities. | Complete elution of the analyte from the SPE cartridge, resulting in higher recovery. |
Poor Peak Shape and Inconsistent Results in Chromatography
Problem: You are observing tailing or fronting peaks, broad peaks, or inconsistent retention times for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Column Degradation or Contamination | Inspect the column for any visible signs of voids or discoloration at the inlet. If contamination is suspected, flush the column with a strong solvent. If the problem persists, replace the column. | A new or clean column should provide sharp, symmetrical peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are appropriate for the column and analyte. For reversed-phase chromatography of 1,3-DNG-d5, a mobile phase of methanol (B129727) or acetonitrile (B52724) with water is common.[3] | An optimized mobile phase will result in good peak shape and retention. |
| Fluctuations in Flow Rate | Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate. Monitor the system pressure for any unusual fluctuations. | A stable flow rate will lead to consistent retention times. |
| Injection Issues | Ensure the injection volume is not overloading the column. The sample solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion. | Proper injection technique will result in sharp, well-defined peaks. |
Low Signal Intensity in Mass Spectrometry
Problem: You are observing a weak or inconsistent signal for this compound during LC-MS/MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mass spectrometry signal.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. Optimize ion source parameters such as gas flows, temperature, and spray voltage. | A clean and optimized ion source will improve ionization efficiency and signal intensity. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of 1,3-DNG-d5 to optimize the precursor and product ion masses (MRM transitions) and collision energy for maximum signal intensity. | Optimized MS/MS parameters will ensure the most sensitive and specific detection of the analyte. |
| Ion Suppression | Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte. To assess this, perform a post-column infusion experiment. | Identifying the region of ion suppression can help in modifying the chromatographic method to separate the analyte from the interfering components. |
| Matrix Effects | If ion suppression is significant, improve the sample preparation method to remove more of the interfering matrix components. This could involve switching from LLE to SPE or using a more rigorous SPE cleanup protocol. | A cleaner sample extract will reduce matrix effects and lead to a more stable and intense analyte signal. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is adapted from a method for the analysis of nitroglycerin and its metabolites in blood plasma.[5]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of an internal standard solution (e.g., a different deuterated analog if available, or a structurally similar compound).
-
-
Extraction:
-
Add 4 mL of toluene (B28343) to the plasma sample.
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 10°C.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a suitable solvent (e.g., 50:50 methanol:water).
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Expected Recovery: While specific recovery data for 1,3-DNG-d5 is not available in the cited literature, LLE of similar compounds from plasma typically yields recoveries in the range of 70-90%.
Protocol 2: Solid-Phase Extraction of this compound from Urine
This protocol is a general procedure for the extraction of drugs from urine and should be optimized for 1,3-DNG-d5.[7][8]
-
Sample Pre-treatment:
-
To 2 mL of urine, add 2 mL of 0.1 M phosphate (B84403) buffer (pH 5.0).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of a suitable organic solvent (e.g., ethyl acetate/acetone 1:1 v/v).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Expected Recovery: SPE can achieve high recoveries, often greater than 85%, with the added benefit of providing a cleaner extract than LLE.[7]
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
This data is based on a method for the analysis of nitroglycerin and its dinitrate metabolites.[3]
| Parameter | Value |
| LC Column | C18 (e.g., Allure Aqueous C18, 100 mm x 2.1 mm) |
| Mobile Phase A | Water with 0.025 mM Ammonium Chloride |
| Mobile Phase B | Methanol with 0.025 mM Ammonium Chloride |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Precursor Ion (m/z) | To be determined by infusion of standard |
| Product Ion (m/z) | To be determined by infusion of standard |
| Collision Energy | To be optimized for the specific instrument |
Table 2: Stability of Nitroglycerin under Different Conditions
This table summarizes the stability of nitroglycerin, which can be used as a proxy for 1,3-DNG-d5.
| Condition | Stability | Reference |
| pH | Stable in neutral to weakly acidic solutions. Susceptible to hydrolysis in alkaline conditions. | [1] |
| Temperature | Degradation increases with temperature. Store refrigerated or frozen. | [2] |
| Light | Relatively stable, but protection from light is recommended. | [3] |
| Storage in Polypropylene Syringes | Maintained >90% potency for 24 days at ambient temperature, protected from light. | [9] |
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Stability of nitroglycerin 110 mcg/mL stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity issues in 1,3-Dinitroglycerin-d5 calibration curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves in this compound analysis?
Non-linear calibration curves can stem from several factors, including:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in signal response.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for 1,3-Dinitroglycerin.
-
Analyte and Internal Standard Instability: Degradation of 1,3-Dinitroglycerin or its deuterated internal standard (1,3-DNG-d5) in stock solutions or processed samples can lead to inaccurate standard concentrations.
-
Adsorption: Nitroglycerin and its metabolites are known to adsorb to plastic and glass surfaces, which can lead to variable and non-linear results, especially at low concentrations.
Q2: How does this compound function as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to 1,3-Dinitroglycerin, but a number of its hydrogen atoms have been replaced with deuterium. This increases its mass, allowing it to be distinguished from the analyte by the mass spectrometer. Because it has nearly identical chemical and physical properties to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization. By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to matrix effects or sample processing inconsistencies can be minimized, leading to more accurate and precise results.
Q3: My calibration curve is linear, but my quality control (QC) samples are inaccurate. What could be the issue?
This scenario often points to a difference between the matrix of the calibration standards and the QC samples.
-
Matrix Mismatch: If calibration standards are prepared in a clean solvent while QCs are in a biological matrix, the matrix effects in the QCs will not be accounted for by the calibration curve.
-
Stock Solution Issues: Ensure that the calibration standards and QCs are prepared from separate stock solutions to rule out errors in the preparation of one of the stocks.
-
Analyte Stability in Matrix: 1,3-Dinitroglycerin may be less stable in the biological matrix of the QCs compared to the clean solvent of the calibrators.
Q4: What are the typical storage and handling precautions for 1,3-Dinitroglycerin and its deuterated standard?
Due to their potential for instability and adsorption, careful handling is crucial:
-
Storage: Store stock solutions in a refrigerator (2-8°C) or freezer (-20°C) and protect them from light.
-
Labware: Use low-adsorption vials and pipette tips. Polypropylene is often preferred over other plastics. Brief contact with plastic syringes may be acceptable, but prolonged storage in certain plastics should be avoided.
-
Solvents: Use high-purity, HPLC-grade solvents for the preparation of all solutions.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations (Plateau Effect)
This is often indicative of detector saturation.
| Potential Cause | Recommended Action |
| Detector Saturation | 1. Dilute the high-concentration calibration standards and QC samples. 2. Reduce the injection volume. 3. If sensitivity allows, consider using a less intense MRM transition for high concentrations. |
| Inappropriate Calibration Range | Narrow the calibration range by removing the highest concentration points and re-evaluating the linearity. If linearity improves, the original range was too broad. |
Issue 2: Inconsistent or Erratic Response Across the Calibration Range
This may be due to matrix effects or issues with the internal standard.
| Potential Cause | Recommended Action |
| Matrix Effects | 1. Perform a matrix effect evaluation (see Experimental Protocols). 2. Improve sample cleanup using techniques like Solid Phase Extraction (SPE). 3. Dilute the sample to reduce the concentration of interfering matrix components. |
| Inconsistent Internal Standard Addition | 1. Review the pipetting technique for adding the 1,3-DNG-d5 working solution. 2. Ensure the internal standard has been added to all samples, including calibration standards, QCs, and blanks. |
| Analyte/Internal Standard Adsorption | 1. Use low-adsorption labware. 2. Prime the LC system by injecting a mid-concentration standard before the analytical run to passivate active sites. |
Issue 3: Poor Correlation Coefficient (r²) Across the Entire Curve
This suggests a systematic error in the preparation of standards or a fundamental issue with the analytical method.
| Potential Cause | Recommended Action |
| Inaccurate Standard Preparation | 1. Carefully re-prepare the stock and working solutions for both 1,3-Dinitroglycerin and 1,3-DNG-d5. 2. Verify the purity and stability of the reference standards. |
| Analyte/Internal Standard Degradation | 1. Prepare fresh stock and working standard solutions. 2. Investigate the stability of the compounds in the chosen solvent and storage conditions. |
| Suboptimal LC-MS/MS Parameters | 1. Optimize the mobile phase composition and gradient to ensure good peak shape and separation from interferences. 2. Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and internal standard. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of 1,3-Dinitroglycerin and this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1,3-Dinitroglycerin primary stock solution. Prepare a separate working stock for the internal standard (e.g., at 1 µg/mL).
-
Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, urine) with the working standard solutions to achieve the desired concentration range (e.g., 0.5 - 50 ng/mL). Add the internal standard working solution to each calibrator at a constant concentration.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate primary stock solution of 1,3-Dinitroglycerin.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix as per your sample preparation protocol. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the extraction procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Sample Set | Description | Purpose |
| A | Analyte + IS in Solvent | Baseline response without matrix |
| B | Extracted Blank Matrix + Analyte + IS | Measures matrix effect |
| C | Blank Matrix + Analyte + IS (then extracted) | Measures extraction recovery |
Visualizations
Technical Support Center: 1,3-Dinitroglycerin-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 1,3-Dinitroglycerin-d5 by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Low or inconsistent signal intensity for this compound, a stable isotope-labeled internal standard, is a primary indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3] Since this compound is designed to co-elute with the non-labeled analyte, it is susceptible to the same sources of ion suppression. Significant signal variability suggests that the concentration or composition of these interfering substances differs between samples.
Problem: Low or Erratic Signal Intensity for this compound
Below is a logical workflow to diagnose and mitigate ion suppression.
References
Validation & Comparative
A Guide to Inter-Laboratory Comparison of 1,3-Dinitroglycerin-d5 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical methods for 1,3-Dinitroglycerin-d5 (1,3-DNG-d5). While specific inter-laboratory studies on this deuterated internal standard are not widely published, this document outlines the critical components of such a comparison, drawing from established principles of analytical method validation and proficiency testing. The goal is to ensure that analytical results are reliable, reproducible, and consistent across different laboratories.[1][2]
Participation in inter-laboratory comparisons, also known as proficiency testing, is a crucial aspect of quality assurance for any analytical laboratory.[1] It helps in identifying potential biases, verifying the accuracy and precision of methods, and ensuring that the entire analytical process—including personnel, equipment, and reagents—is performing as intended.[1] This is particularly important in drug development and clinical toxicology where accurate quantification of metabolites and their deuterated analogs is essential.
Data Presentation: A Comparative Framework
A successful inter-laboratory comparison hinges on the clear and concise presentation of quantitative data. The following table provides a template for summarizing key performance indicators from different participating laboratories. This structure allows for a direct and objective comparison of method performance.
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Method | LC-MS/MS | GC-MS | LC-MS/MS | - |
| Linearity (R²) | 0.998 | 0.995 | 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.08 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL | 0.25 ng/mL | Within specified range |
| Accuracy (% Recovery) | 98.5% | 95.2% | 101.3% | 80-120% |
| Precision (%RSD) | ||||
| - Intra-day | 2.1% | 4.5% | 1.8% | < 15% |
| - Inter-day | 3.5% | 6.2% | 2.9% | < 15% |
| Matrix Effect | 1.05 | 0.92 | 1.02 | 0.8 - 1.2 |
| Robustness | No significant effect | Minor effect of column temp | No significant effect | No significant effect |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a meaningful inter-laboratory comparison. The following sections outline a typical methodology for the analysis of this compound.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract 1,3-DNG-d5 from a biological matrix (e.g., plasma) and remove interfering substances.
-
Procedure:
-
A 1 mL aliquot of plasma, spiked with a known concentration of 1,3-DNG-d5, is diluted with 1 mL of 4% phosphoric acid.
-
The sample is vortexed and centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.
-
The analyte is eluted with 1 mL of acetonitrile.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase for analysis.
-
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify 1,3-DNG-d5 with high selectivity and sensitivity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 1,3-DNG-d5 should be established (e.g., by infusion of a standard solution).
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.
-
3. Method Validation Parameters
Each participating laboratory should validate their method according to established guidelines (e.g., ICH Q2(R1)).[3] The validation should assess the following parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results to the true value. This should be assessed at a minimum of three concentration levels with multiple replicates.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of a typical inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.
Caption: Workflow for an inter-laboratory comparison study.
This structured approach ensures that the comparison is conducted in a fair and objective manner, leading to valuable insights into the performance of different analytical methods for this compound. By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the quality and reliability of their analytical data.
References
Navigating the Analytical Landscape: A Comparative Guide to the Analysis of 1,3-Dinitroglycerin, with a Focus on Potential Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of analytical methodologies for 1,3-Dinitroglycerin (1,3-GDN), a primary active metabolite of the vasodilator drug Nitroglycerin (GTN). A particular focus is placed on the theoretical cross-reactivity of its deuterated analog, 1,3-Dinitroglycerin-d5 (1,3-GDN-d5), in the context of immunoassays, and a comparison with established chromatographic techniques.
Currently, no commercial immunoassays are readily available for the specific detection of 1,3-Dinitroglycerin. The quantification of nitroglycerin and its metabolites is predominantly achieved through highly specific and sensitive methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This guide will, therefore, compare these "gold-standard" methods with the theoretical performance of a hypothetical immunoassay, providing insights into the principles of cross-reactivity and the experimental workflows required for its assessment.
Understanding Nitroglycerin Metabolism
Nitroglycerin undergoes rapid metabolism in the body, primarily mediated by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2), to form dinitrate and mononitrate metabolites.[3][4][5] The main dinitrate metabolites are 1,2-Glycerol Dinitrate (1,2-GDN) and 1,3-Glycerol Dinitrate (1,3-GDN).[1] The structural similarity between these metabolites and the parent compound is a critical factor that would influence the specificity of an immunoassay.
Immunoassay Cross-Reactivity: A Theoretical Perspective
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar molecules, leading to inaccurate quantification.[6][7] In a hypothetical immunoassay for 1,3-GDN, cross-reactivity would be anticipated from other nitroglycerin metabolites, primarily 1,2-GDN and the parent drug, GTN.
The degree of cross-reactivity is influenced by several factors, including the structural similarity of the cross-reactant to the target analyte and the specific characteristics of the antibody used.[8][9] For small molecules like 1,3-GDN, developing highly specific antibodies is a significant challenge.[10][11][12][13]
The introduction of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based methods to ensure accurate quantification. In a hypothetical immunoassay, the cross-reactivity of 1,3-GDN-d5 with an antibody raised against 1,3-GDN would be expected to be nearly 100%. This is because the isotopic difference in mass does not typically alter the three-dimensional structure of the molecule that the antibody recognizes.
Comparative Analysis of Analytical Methods
The table below summarizes the key performance characteristics of GC-MS and LC-MS, the established methods for 1,3-GDN analysis, and compares them with the expected performance of a hypothetical immunoassay.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Hypothetical Immunoassay |
| Specificity | Very High | Very High | Moderate to High (potential for cross-reactivity) |
| Sensitivity | High | Very High | High |
| Cross-Reactivity | Minimal (mass-based detection) | Minimal (mass-based detection) | Potential for significant cross-reactivity with structurally related metabolites (e.g., 1,2-GDN, GTN) |
| Sample Throughput | Lower | Moderate | High |
| Development Cost | High (instrumentation) | High (instrumentation) | High (antibody development) |
| Cost per Sample | Moderate | Moderate | Low |
| Quantitative Accuracy | High (with appropriate internal standards) | High (with appropriate internal standards) | Can be compromised by cross-reactivity |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 1,3-Dinitroglycerin
This method is suitable for the quantitative analysis of nitroglycerin and its dinitrate metabolites in biological matrices like urine.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of nitroaromatic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 200°C at a rate of 10°C/min.
-
Mass Spectrometer: Operated in negative ion chemical ionization (NCI) mode for enhanced sensitivity.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for 1,3-GDN and the internal standard.
Assessing Cross-Reactivity in a Hypothetical Immunoassay
The following workflow outlines the general procedure for determining the cross-reactivity of compounds in a competitive immunoassay format.
Conclusion
While immunoassays offer the advantages of high throughput and lower cost per sample, their application to the analysis of 1,3-Dinitroglycerin is currently hypothetical. The primary challenge lies in developing antibodies with high specificity to overcome the inherent potential for cross-reactivity from structurally similar metabolites of nitroglycerin. For researchers requiring high accuracy and specificity, GC-MS and LC-MS remain the analytical methods of choice for the quantification of 1,3-Dinitroglycerin and other nitroglycerin metabolites. The principles of immunoassay cross-reactivity outlined in this guide provide a framework for evaluating the potential performance of any future immunoassay developed for this application.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgalabwater.com [elgalabwater.com]
- 8. mdpi.com [mdpi.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to 1,3-Dinitroglycerin-d5 and Other Labeled Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of nitroglycerin and its active metabolites, such as 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin (B1213736), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of 1,3-Dinitroglycerin-d5, a deuterated standard, with other isotopically labeled alternatives, primarily focusing on nitrogen-15 (B135050) (¹⁵N) labeled standards.
The selection of an appropriate internal standard is a critical decision in the development of robust bioanalytical methods. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and chromatographic separation. This ensures that any variability introduced during the analytical process is compensated for, leading to high-quality data.
Performance Comparison of Labeled Internal Standards
Table 1: Performance Characteristics of a Bioanalytical Method Using ¹⁵N-Labeled Nitroglycerin Internal Standard
| Parameter | Performance Metric | Reference |
| Analyte | Nitroglycerin | [1][2] |
| Internal Standard | ¹⁵N-Labeled Nitroglycerin | [1][2] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2] |
| Linearity (Range) | 0.35 - 3.52 nmol/L | [1] |
| Accuracy (Recovery) | Mean recovery of 97.4% (± 9.0% SD) | [1] |
| Precision (CV) | 9.6% at 0.44 nmol/L, 6.4% at 0.88 nmol/L, 2.7% at 11 nmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | Approximately 0.2 nmol/L (50 pg/mL) | [1] |
| Matrix | Human Plasma | [1][2] |
Table 2: Expected Performance Characteristics of a Bioanalytical Method Using this compound Internal Standard
| Parameter | Expected Performance Metric | Rationale |
| Analyte | 1,3-Dinitroglycerin | - |
| Internal Standard | This compound | - |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS is a common high-sensitivity technique for bioanalysis. |
| Linearity (Range) | Expected to be wide, e.g., 10 - 5000 pg/mL | Modern LC-MS/MS instruments typically offer a wide linear dynamic range. |
| Accuracy (% Bias) | Expected to be within ±15% (±20% at LLOQ) | Industry standards for bioanalytical method validation. |
| Precision (% CV) | Expected to be ≤15% (≤20% at LLOQ) | Industry standards for bioanalytical method validation. |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low pg/mL range (e.g., 10 pg/mL) | Based on reported sensitivities for similar analytes. |
| Matrix | Human Plasma | Common matrix for pharmacokinetic studies. |
Note: The data in Table 2 is illustrative and based on general expectations for deuterated standards in modern LC-MS/MS assays, as a specific validation report for a method using this compound was not found in the conducted search.
Discussion of Labeled Standard Alternatives
The choice between a deuterated standard like this compound and a ¹⁵N- or ¹³C-labeled standard involves a trade-off between cost, availability, and potential analytical challenges.
-
Deuterated (²H) Standards (e.g., this compound): These are often more readily available and less expensive to synthesize. However, they can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the "isotope effect." This can be a concern if matrix effects vary across the chromatographic peak. There is also a small risk of deuterium-hydrogen exchange, which could compromise the integrity of the standard.
-
Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) Standards: These are generally considered the "gold standard" for isotopic labeling. The isotope effect is negligible, ensuring co-elution with the analyte. The labels are also more stable and not susceptible to exchange. However, the synthesis of these standards can be more complex and costly.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative experimental protocols for the quantification of nitroglycerin and its metabolites using isotopically labeled internal standards.
Experimental Protocol 1: GC-MS Analysis of Nitroglycerin in Human Plasma using ¹⁵N-Labeled Internal Standard
This protocol is based on the method described by Gerardin et al. (1982).[1]
-
Sample Preparation:
-
To 1 mL of human plasma, add a known amount of ¹⁵N-labeled nitroglycerin internal standard.
-
Perform a liquid-liquid extraction with a mixture of n-heptane and methyl acetate (B1210297) (90:10 v/v).
-
The organic extract is then purified by partitioning first against a mixture of acetonitrile (B52724) and water (60:40 v/v) and subsequently, the resulting aqueous phase is partitioned against benzene.
-
The final organic solvent is evaporated to a small volume before injection into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatograph: A system equipped with a suitable capillary column for the separation of nitroglycerin.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode.
-
Monitoring: The fragment ions at m/z 46 ([NO₂]⁺) for nitroglycerin and m/z 47 ([¹⁵NO₂]⁺) for the internal standard are monitored.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Experimental Protocol 2: Hypothetical LC-MS/MS Analysis of 1,3-Dinitroglycerin in Human Plasma using this compound
This protocol is a representative example of a modern bioanalytical method.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of dinitroglycerin isomers.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,3-dinitroglycerin and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of nitroglycerol in human plasma by gas chromatography negative ion mass spectrometry using 15N labelled nitroglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1,3-Dinitroglycerin-d5 as an Internal Standard in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 1,3-Dinitroglycerin-d5 (1,3-GDN-d5), a deuterated internal standard crucial for the accurate quantification of its parent compound, 1,3-Dinitroglycerin (1,3-GDN), in various biological matrices. 1,3-GDN is a primary active metabolite of the vasodilator drug Nitroglycerin and its precise measurement is critical in pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard like 1,3-GDN-d5 is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Comparative Performance Data
While direct comparative studies detailing the performance of this compound across multiple matrices are limited in publicly available literature, this section synthesizes available data and provides expected performance characteristics based on validated analytical methods for similar compounds and the established principles of using deuterated internal standards. The following tables summarize the performance of analytical methods for 1,3-Dinitroglycerin and the expected performance of this compound as an internal standard in key biological matrices: human plasma and urine.
Table 1: Performance of Analytical Methods for 1,3-Dinitroglycerin in Human Plasma
| Parameter | LC-MS/MS Method with Non-Labeled IS[1] | Expected Performance with 1,3-GDN-d5 | Alternative Method (GC-MS)[2] |
| Limit of Quantification (LOQ) | 10 pg/mL | ≤ 10 pg/mL | 0.3 nmol/L |
| Linearity Range | 0.5 - 15 ng/mL | Similar to analyte | 0 - 44 nmol/L |
| Intra-day Precision (%CV) | < 10% | < 15% | Not Specified |
| Inter-day Precision (%CV) | < 18% | < 15% | Not Specified |
| Accuracy (% Bias) | 92 - 117% | 85 - 115% | Not Specified |
| Extraction Recovery | Not Specified | Expected to be consistent and track analyte | Not Specified |
| Matrix Effect | Not Specified | Expected to be minimal and compensated | Not Specified |
Table 2: Performance of Analytical Methods for 1,3-Dinitroglycerin in Human Urine
| Parameter | GC-MS Method[2] | Expected Performance with 1,3-GDN-d5 (LC-MS/MS) |
| Limit of Detection (LOD) | > 0.3 nmol/L | Expected to be in the low pg/mL range |
| Linearity Range | 0 - 44 nmol/L | Wide dynamic range expected |
| Precision (%CV) | Not Specified | < 15% |
| Accuracy (% Bias) | Not Specified | 85 - 115% |
| Extraction Recovery | Not Specified | Consistent and tracked by IS |
| Matrix Effect | Not Specified | Effectively compensated by IS |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction and analysis of 1,3-Dinitroglycerin from biological matrices using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma and Urine
This protocol is a common and effective method for extracting dinitroglycerin metabolites from biological fluids.
-
Sample Aliquoting: Take a precise volume of the biological sample (e.g., 500 µL of plasma or urine) into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetonitrile) to each sample, calibrator, and quality control sample.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 200 µL of 50:50 acetonitrile (B52724):water) for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for the quantification of low-level analytes in complex matrices.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for the separation of dinitroglycerin isomers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1,3-Dinitroglycerin and its deuterated internal standard, this compound.
Visualizing Methodologies and Concepts
Diagrams created using Graphviz (DOT language) provide clear visual representations of workflows and logical relationships.
Caption: A generalized experimental workflow for the analysis of 1,3-Dinitroglycerin using a deuterated internal standard.
Caption: Simplified metabolic pathway of Nitroglycerin leading to the formation of active dinitroglycerin metabolites.
Conclusion
The use of this compound as an internal standard is paramount for achieving accurate and reliable quantification of 1,3-Dinitroglycerin in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, thereby minimizing matrix effects and improving the overall precision and accuracy of the method. The experimental protocols and performance data presented in this guide provide a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling them to develop and validate robust bioanalytical methods for the assessment of nitroglycerin and its metabolites.
References
Ensuring Reproducibility in Bioanalytical Assays: A Comparative Guide for 1,3-Dinitroglycerin Analysis
For researchers, scientists, and drug development professionals, the reproducibility of bioanalytical methods is paramount for the reliable quantification of drug metabolites in pharmacokinetic and metabolism studies. This guide provides a comparative analysis of methodologies for the determination of 1,3-Dinitroglycerin (B1213736) (1,3-GDN), a primary active metabolite of nitroglycerin, with a focus on achieving robust and reproducible results. While specific performance data for the stable isotope-labeled internal standard 1,3-Dinitroglycerin-d5 is not extensively published, this guide will use data from a validated liquid chromatography-mass spectrometry (LC-MS) method to establish a benchmark for reproducibility and discuss the theoretical advantages of employing a deuterated internal standard.
The Critical Role of Internal Standards in Reproducibility
In quantitative bioanalysis, particularly using LC-MS, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for the analysis of 1,3-GDN. This is because a deuterated standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.
While published studies explicitly detailing the use of this compound are scarce, a well-documented method for the simultaneous determination of nitroglycerin and its dinitrate metabolites provides a strong case study for evaluating reproducibility.
Case Study: LC-MS Method for 1,3-Dinitroglycerin Quantification
A study by Miyayama et al. (2006) details a validated LC-MS method for the simultaneous measurement of nitroglycerin, 1,2-dinitroglycerin, and 1,3-dinitroglycerin in cell culture media. While this study utilized 1,2,4-Butanetriol-1,4-dinitrate as the internal standard, the reported validation data for 1,3-GDN offers valuable insights into achievable reproducibility.
Data Presentation
The following table summarizes the intra- and inter-day precision and accuracy for the quantification of 1,3-GDN as reported in the aforementioned study. These parameters are key indicators of the reproducibility of an analytical method.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1,3-Dinitroglycerin | 0.5 | < 10% | < 18% |
| 5 | < 10% | < 18% | |
| 15 | < 10% | < 18% |
Data sourced from Miyayama et al. (2006). The study reports variability for the simultaneous determination of three nitrates, with intra- and inter-day variabilities below 10% and 18%, respectively.[1]
Experimental Protocols
A detailed methodology is crucial for replicating experimental results. The key aspects of the experimental protocol from the case study are outlined below.
Sample Preparation:
-
Samples were diluted with an equal volume of a 50% methanol (B129727) and water solution containing the internal standard, 1,2,4-butanetriol-1,4-dinitrate.
-
The mixture was then centrifuged at 16,000 × g for 20 minutes at 4°C.
Liquid Chromatography:
-
Column: Allure Aqueous C18 (100 mm x 2.1 mm)
-
Mobile Phase: A linear gradient of water and methanol containing 0.025 mM NH4Cl.
-
Elution Time: The compounds were eluted within 12.5 minutes.
Mass Spectrometry:
-
Detection: Multiple reaction monitoring (MRM) in the negative ion mode.
-
Lower Limit of Quantification (LLOQ): Approximately 0.01 ng on column.
The Advantage of this compound: A Theoretical Comparison
While the case study demonstrates good reproducibility using a non-isotopic internal standard, the use of this compound is expected to provide superior performance. Here's a comparative overview of the expected advantages:
| Feature | Non-Isotopic Internal Standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate) | Stable Isotope-Labeled Internal Standard (this compound) |
| Co-elution | May not perfectly co-elute with the analyte, leading to potential differences in matrix effects. | Co-elutes with the analyte, ensuring that both are subjected to the same matrix effects. |
| Ionization Efficiency | May have a different ionization efficiency compared to the analyte, which can introduce variability. | Has nearly identical ionization efficiency to the analyte, providing more accurate normalization. |
| Extraction Recovery | Differences in chemical structure can lead to variations in extraction recovery compared to the analyte. | Behaves identically to the analyte during extraction, leading to more consistent recovery. |
| Regulatory Acceptance | Acceptable, but regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards where possible. | Considered the "gold standard" by regulatory agencies for bioanalytical method validation. |
Mandatory Visualization
To further clarify the experimental process and the underlying metabolic pathway, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 1,3-Dinitroglycerin using an internal standard.
Caption: Simplified metabolic pathway of Nitroglycerin to its primary dinitrate metabolites.
References
A Comparative Guide to the Analytical Detection Limits of 1,3-Dinitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-Dinitroglycerin (1,3-DN), a primary active metabolite of the vasodilator drug Nitroglycerin. Understanding the limit of detection (LOD) and limit of quantification (LOQ) for 1,3-DN is critical for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Detection Limits
The selection of an analytical method for 1,3-Dinitroglycerin analysis is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the reported limits of detection (LOD) and lower limits of quantification (LLOQ) for 1,3-DN using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Sample Matrix | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LLOQ: 10 pg/mL | Not specified | [1] |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | LOD: ~0.2 nM | Plasma | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detectable (for dinitroglycerin metabolites) | Serum | [3] |
| High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | µg/L level | Water | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the experimental protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalytical studies.
Sample Preparation (Plasma): A common approach for plasma sample preparation involves protein precipitation. An aliquot of plasma is mixed with a protein precipitating agent, such as acetonitrile (B52724). After vortexing and centrifugation, the supernatant is collected for analysis. An internal standard is typically added at the beginning of the procedure to ensure accuracy.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) chloride) and an organic solvent (e.g., methanol) is often employed to achieve separation from other metabolites like 1,2-Dinitroglycerin.[5]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of nitro-compounds.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 1,3-DN and its internal standard.[5]
Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive technique for the detection of electrophilic compounds like dinitroglycerin.
Sample Preparation (Plasma): To prevent the adsorption of nitro compounds onto glassware, which can be a significant issue, triethylamine (B128534) is often added during sample preparation.[2] A liquid-liquid extraction with an organic solvent is a common procedure to isolate the analytes from the plasma matrix.
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-1, is suitable for the separation of nitroglycerin and its metabolites.
-
Carrier Gas: Nitrogen or argon/methane is typically used as the carrier gas.
-
Temperature Program: An isothermal or gradient temperature program is used to achieve the desired separation.
-
Injector: A split/splitless or on-column injector is used.
Detector Conditions:
-
The Electron Capture Detector is highly sensitive to halogenated compounds and nitro groups. The detector temperature is optimized to maximize the signal-to-noise ratio.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique, though generally less sensitive than LC-MS/MS or GC-ECD.
Sample Preparation (Water): For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.[3][4]
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a cyano (CN) column can be used.[6]
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Injection Volume: A 20 µL injection volume is often used.[6]
Detector Conditions:
-
Wavelength: Detection is typically performed at a low UV wavelength, such as 205 nm or 214 nm, where the nitrate (B79036) esters have some absorbance.[3][6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of 1,3-Dinitroglycerin, from sample collection to data interpretation.
References
- 1. rsc.org [rsc.org]
- 2. Determination of nitroglycerin and its dinitrate metabolites in urine by gas chromatography-mass spectrometry as potential biomarkers for occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Nitroglycerin and Its Degradation Products by Solid-Phase Extraction and LC–UV | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
A Comparative Guide to Certified Reference Materials for Dinitroglycerin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the primary metabolites of dinitroglycerin: 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin. The selection of high-quality, reliable CRMs is critical for the accurate quantification and validation of analytical methods in pharmaceutical research, clinical toxicology, and drug development. This document outlines the key characteristics of available CRMs, details a representative analytical methodology, and illustrates the metabolic pathway of nitroglycerin.
Comparison of Certified Reference Materials
The following tables summarize the specifications of dinitroglycerin metabolite CRMs available from prominent suppliers. While direct, side-by-side experimental comparisons of performance are not publicly available from the manufacturers, this guide presents the product information as provided by each supplier to facilitate an informed selection based on your specific analytical needs.
1,2-Dinitroglycerin Certified Reference Materials
| Supplier | Product Number | Concentration | Solvent | Format | Storage |
| Cerilliant (Merck) | D-010-1ML[1] | 1.0 mg/mL | Acetonitrile | 1 mL ampule | -20°C[1] |
| Cerilliant (Merck) | D-002-1ML[2][3] | 100 µg/mL | Acetonitrile | 1 mL ampule | Freeze[3] |
| USP | 1213148[2][4] | Not specified | Not specified | 2 ampules x 1 mL | Not specified |
| AccuStandard | Not available | Not available | Not available | Not available | Not available |
1,3-Dinitroglycerin Certified Reference Materials
| Supplier | Product Number | Concentration | Solvent | Format | Storage |
| Cerilliant (Merck) | D-011-1ML[5][6] | 1.0 mg/mL | Acetonitrile | 1 mL ampule | Freeze[6] |
| Cerilliant (Merck) | D-003-1ML | 100 µg/mL | Acetonitrile | 1 mL ampule | Not specified |
| USP | 1213159[7] | Not specified | Not specified | 2 ampules x 1 mL | Not specified |
| AccuStandard | M-8330-ADD-34[8] | 100 µg/mL | Methanol:Acetonitrile (50:50) | 1 mL | Freeze (<-10 °C)[8] |
Documentation and Certification
The level and type of documentation provided with a CRM are crucial indicators of its quality and traceability.
-
Cerilliant (Merck) : Cerilliant provides a comprehensive Certificate of Analysis (CoA) for its CRMs.[9][10] This document typically includes the certified concentration with its uncertainty, traceability to NIST standards, and details of the analytical methods used for characterization.[10] The CoAs often feature spectral data and information on the homogeneity and stability of the material.[9] Cerilliant is accredited to ISO 17034 and ISO/IEC 17025, ensuring a high level of quality management.[10]
-
USP (United States Pharmacopeia) : USP provides a "USP Certificate" with its reference standards.[11] This document confirms that the material is suitable for use in official USP-NF monograph tests and assays.[12] However, USP generally does not provide a detailed Certificate of Analysis with specific characterization data in the same way that CRM producers accredited to ISO standards do.[11][12] The intended use is for qualitative and quantitative purposes as defined by the specific USP monograph.[12]
-
AccuStandard : AccuStandard is a certified reference material producer and provides a Certificate of Analysis with its products. Their 1,3-Dinitroglycerin is classified as a Certified Reference Material.[8]
Metabolic Pathway of Nitroglycerin
Nitroglycerin undergoes metabolism in the body, primarily through the action of the mitochondrial aldehyde dehydrogenase (mtALDH) enzyme, to form its active metabolites, 1,2-dinitroglycerin and 1,3-dinitroglycerin. These metabolites are then further metabolized to mononitrates.
References
- 1. 1,2-Dinitroglycerin 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 621-65-8 [sigmaaldrich.com]
- 2. [1,2-Dinitroglycerin (2 ampules x 1 mL)] - CAS [621-65-8] [store.usp.org]
- 3. 1,2-Dinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Buy 1,2-Dinitroglycerin Reference Standard, USP-1213148 [chromachemie.co.in]
- 5. 1,3-Dinitroglycerin 1.0mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 623-87-0 [sigmaaldrich.com]
- 6. 1,3-Dinitroglycerin | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. [1,3-Dinitroglycerin (2 ampules x 1 mL)] - CAS [623-87-0] [store.usp.org]
- 8. accustandard.com [accustandard.com]
- 9. COA Examples - Single component solution standard - Cerilliant [cerilliant.com]
- 10. cr2000.it [cr2000.it]
- 11. Reference Standards FAQs | USP [usp.org]
- 12. physiomckina.co.jp [physiomckina.co.jp]
Safety Operating Guide
Proper Disposal Procedures for 1,3-Dinitroglycerin-d5: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3-Dinitroglycerin-d5, an energetic material requiring specialized handling. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is an explosive material and must be handled with extreme caution.[1] All operations involving this compound should be conducted in a designated area, such as a fume hood with a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.[2] Develop a comprehensive safety plan before beginning any work with energetic materials.[3] The quantity of energetic material should be kept to a minimum for any given procedure.
Disposal Plan Overview
The primary and recommended method for the disposal of this compound at a laboratory scale is through chemical neutralization. This process involves the decomposition of the energetic material into non-explosive byproducts.
Chemical Neutralization: Alkaline Hydrolysis
Alkaline hydrolysis is an effective method for neutralizing nitrate (B79036) esters like this compound.[4][5] The process involves the use of a basic solution, such as sodium hydroxide (B78521) (NaOH), to break down the molecule.
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis
This protocol is designed for the safe neutralization of small quantities of this compound.
Materials:
-
This compound waste (in a suitable solvent if applicable)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Ethanol (B145695) (or another suitable solvent to ensure miscibility)
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): safety glasses, face shield, chemical-resistant gloves, lab coat.
-
Blast shield
Procedure:
-
Preparation:
-
Ensure the work area is clean and free of any incompatible materials.
-
Place a blast shield in front of the experimental setup.
-
Don all required PPE.
-
-
Dilution:
-
If the this compound is in a solid form or a non-miscible solvent, dissolve or dilute it in a suitable solvent like ethanol to a concentration not exceeding 1% (w/v). This is a critical safety step to reduce the detonation risk.
-
-
Preparation of Hydrolysis Solution:
-
In a large beaker, prepare a 2M solution of sodium hydroxide in a 90:10 ethanol/water mixture. The volume of this solution should be at least ten times the volume of the dinitroglycerin solution to be neutralized.
-
-
Neutralization:
-
Place the beaker with the NaOH solution on a stir plate and begin gentle stirring.
-
Slowly, and in small portions, add the this compound solution to the stirring NaOH solution. CAUTION: Do not add the base to the dinitroglycerin solution.
-
Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition and allow the solution to cool.
-
-
Reaction Time and Verification:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the reaction period, test the pH of the solution to ensure it remains alkaline (pH > 12).
-
While laboratory-grade verification of complete destruction would require analytical techniques such as HPLC or GC-MS, for routine disposal, a prolonged reaction time under strongly basic conditions is the standard practice.
-
-
Final Disposal:
-
Once the neutralization is complete, the resulting solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Ensure the waste container is properly labeled with its contents.
-
Decontamination of Surfaces and Equipment
Any surfaces, glassware, or equipment that have come into contact with this compound must be decontaminated.
Decontamination Protocol:
-
Initial Wipe-Down: Carefully wipe all potentially contaminated surfaces with absorbent pads wetted with a solvent such as ethanol to remove gross contamination.
-
Alkaline Wash: Prepare a 1M solution of sodium hydroxide in 70% ethanol.
-
Application: Liberally apply the NaOH solution to the surfaces and allow for a contact time of at least one hour. For glassware and equipment, they can be submerged in this solution.
-
Rinsing: Thoroughly rinse the surfaces and equipment with water.
-
Final Cleaning: Wash with a standard laboratory detergent and perform a final rinse with deionized water.
-
Waste Disposal: All wipes, pads, and cleaning solutions should be collected and disposed of as hazardous waste.
Disposal Methods Overview
| Disposal Method | Description | Key Parameters | Suitability |
| Alkaline Hydrolysis | Chemical decomposition using a strong base. | Reagent: Sodium Hydroxide (NaOH) Concentration: 1-2 M Solvent: Ethanol/Water mixture Time: >24 hours | Laboratory Scale: Highly suitable for small quantities. |
| Incineration | High-temperature destruction. | Requires a specialized hazardous waste incinerator with off-gas treatment. | Industrial Scale: Suitable for larger quantities but must be handled by a licensed disposal facility. Not for laboratory use. |
| Detonation | Controlled explosion. | Conducted at a specialized facility by trained personnel. | Bulk Quantities: For disposal of large amounts of energetic materials. Not applicable to laboratory settings. |
Logical Workflow for Disposal
Caption: Logical workflow for the chemical neutralization of this compound.
References
Essential Safety and Logistics for Handling 1,3-Dinitroglycerin-d5
IMMEDIATE SAFETY AND OPERATIONAL GUIDE
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dinitroglycerin-d5. The following procedures are designed to ensure safe handling, storage, and disposal of this energetic and potentially hazardous material. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, the following guidance is synthesized from information on the non-deuterated analogue, 1,3-Dinitroglycerin, and general best practices for handling deuterated and hazardous compounds. Extra caution is strongly advised.
Core Hazards and Precautions
1,3-Dinitroglycerin is classified as a highly flammable liquid and vapor, and it is a serious eye irritant.[1] As with other nitrate (B79036) esters, it should be treated as a potentially explosive compound, sensitive to shock, friction, and heat. The deuteration of the molecule is not expected to significantly alter these primary hazards.
Key Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Data Presentation: Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate | PubChem |
| Molecular Formula | C₃HD₅N₂O₇ | Alentris Research |
| Molecular Weight | 187.1 g/mol | Alentris Research |
| Physical State | Not specified, likely a liquid or solid in solution | - |
| Solubility | Likely soluble in organic solvents such as acetonitrile | Cerilliant |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound.
| Equipment | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential detonation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | To prevent skin absorption, which can be a route of exposure for nitroglycerin compounds. |
| Body Protection | Flame-retardant lab coat. | To protect against spills and fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside of a fume hood or if aerosolization is possible. | To prevent inhalation of any vapors or aerosols. |
Experimental Protocols: Step-by-Step Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents.
-
Given that it is a deuterated compound, store it under an inert atmosphere (e.g., argon or nitrogen) to prevent isotopic exchange with atmospheric moisture.[2][3]
-
The storage location should be in a designated and properly labeled area for explosive or highly reactive materials.
Handling:
-
All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools and equipment.
-
Avoid any actions that could create friction or shock.
-
When transferring the substance, use appropriate techniques to avoid spills.
-
Keep the container tightly closed when not in use.
Disposal Plan: The disposal of this compound waste must be handled with extreme care, following all local, state, and federal regulations.
-
Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, vials, gloves) should be segregated as hazardous waste.
-
Decontamination: If possible and safe, rinse contaminated labware with a suitable solvent (e.g., acetone) in a fume hood. The rinseate must be collected as hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste and stored in a secondary containment bin.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this material down the drain or in regular trash.
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
| Fire | In case of a fire, evacuate the area immediately. Do not attempt to fight the fire. Use a fire extinguisher rated for chemical fires only if you are trained to do so and it is safe. |
Mandatory Visualization: Handling and Disposal Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
